Product packaging for N,N-Dimethyl-N'-phenylsulfamide(Cat. No.:CAS No. 4710-17-2)

N,N-Dimethyl-N'-phenylsulfamide

Cat. No.: B1203230
CAS No.: 4710-17-2
M. Wt: 200.26 g/mol
InChI Key: QCDQDISRALTLNQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-phenylsulfamide is a member of the class of sulfamides that is N-phenylsulfuric diamide substituted by two methyl groups at the amino nitrogen atom. It is a metabolite of the agrochemical dichlofluanid. It has a role as a marine xenobiotic metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B1203230 N,N-Dimethyl-N'-phenylsulfamide CAS No. 4710-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(dimethylsulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQDISRALTLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197041
Record name Sulfamide, N,N-dimethyl-N'-phenyl-
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4710-17-2
Record name N,N-Dimethyl-N′-phenylsulfamide
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Record name Sulfamide, N,N-dimethyl-N'-phenyl-
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Record name Sulfamide, N,N-dimethyl-N'-phenyl-
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Record name N,N-dimethyl-N'-phenylsulphamide
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Record name (Dimethylsulfamoylamino)benzene
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Foundational & Exploratory

N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Chemical Properties and Structure

Introduction

This compound is a chemical compound belonging to the class of sulfamides.[1][2] It is primarily recognized as a metabolite of the fungicide dichlofluanid, and its presence in environmental samples is often indicative of the degradation of this agrochemical.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure

This compound consists of a sulfamide core structure where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is disubstituted with two methyl groups.[1][2] The central sulfur atom is double-bonded to two oxygen atoms.

chemical_structure cluster_phenyl S S O1 O S->O1 O2 O S->O2 N1 NH S->N1 N2 N S->N2 C_p1 C N1->C_p1 C1 CH₃ N2->C1 C2 CH₃ N2->C2 C_p2 CH C_p1->C_p2 C_p1->C_p2 C_p3 CH C_p2->C_p3 C_p4 CH C_p3->C_p4 C_p3->C_p4 C_p5 CH C_p4->C_p5 C_p6 CH C_p5->C_p6 C_p5->C_p6 C_p6->C_p1

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases.

PropertyValueReference
IUPAC Name (dimethylsulfamoylamino)benzene[2][3]
CAS Number 4710-17-2[1][3]
Molecular Formula C₈H₁₂N₂O₂S[1][2]
Molecular Weight 200.26 g/mol [2][3]
Melting Point 83-84 °C[1]
Density (Predicted) 1.303 ± 0.06 g/cm³[1]
XLogP3 0.9[1][2]
Topological Polar Surface Area 57.8 Ų[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Experimental Protocols

General Synthesis

While specific, detailed synthesis protocols for this compound are not extensively published, a general and common strategy for preparing N-aryl sulfamides involves the reaction of a substituted aniline with a sulfamoyl chloride.[3] In this case, the synthesis would proceed via the reaction of aniline with N,N-dimethylsulfamoyl chloride.

synthesis_workflow reactant1 Aniline reaction Condensation Reaction (in suitable solvent, e.g., pyridine) reactant1->reaction reactant2 N,N-Dimethylsulfamoyl Chloride reactant2->reaction product This compound reaction->product

Caption: General synthetic workflow for this compound.

Methodology Outline:

  • Aniline is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also act as a base to neutralize the HCl byproduct.

  • The solution is cooled in an ice bath.

  • N,N-dimethylsulfamoyl chloride is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up, which may involve washing with dilute acid and brine, followed by drying of the organic layer.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Analytical Methods

The analysis and quantification of this compound, particularly in environmental samples, can be achieved using chromatographic techniques coupled with mass spectrometry. A robust method for the determination of the related compound N,N-dimethylsulfamide (DMS) in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and a similar approach would be applicable here.[4]

UPLC-MS/MS Analysis Protocol Outline:

  • Sample Preparation: For aqueous samples, the primary step involves the addition of a suitable internal standard to compensate for matrix effects.[4]

  • Chromatography: Separation is performed on a UPLC system, typically with a C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For this compound, the precursor ion would be [M+H]⁺ with m/z 201.0692.[2]

Biological Role and Significance

The primary documented role of this compound is as a transformation product and metabolite of the fungicide dichlofluanid.[1][2] Consequently, its detection in environmental matrices such as soil and water serves as a biomarker for the degradation of the parent pesticide.[3] There is limited evidence in the available scientific literature to suggest that this compound is widely used as a model for studying sulfamide chemistry or that it possesses significant intrinsic biological activity that has been explored for drug development purposes.[3]

metabolite_relationship parent Dichlofluanid (Fungicide) process Environmental/Metabolic Degradation parent->process metabolite This compound process->metabolite

References

An In-depth Technical Guide to the Synthesis of (dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the formation of (dimethylsulfamoylamino)benzene, also known as N,N-dimethyl-N'-phenylsulfamide. This compound is a key structural motif in medicinal chemistry and agrochemistry. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the reaction mechanisms through detailed diagrams.

Core Synthesis Pathways

The synthesis of (dimethylsulfamoylamino)benzene and its derivatives is predominantly achieved through two principal routes: classical nucleophilic substitution and modern visible-light-mediated sulfonylation.

Pathway 1: Nucleophilic Substitution of Aniline with Dimethylsulfamoyl Chloride

This is the most conventional and widely employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of dimethylsulfamoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient sulfur atom of dimethylsulfamoyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Product (dimethylsulfamoylamino)benzene Aniline->Product Nucleophilic Attack DMSC Dimethylsulfamoyl Chloride (Electrophile) DMSC->Product Base Base (e.g., Pyridine, Triethylamine) Salt Base-HCl Salt Base->Salt Neutralization HCl HCl

Caption: Nucleophilic substitution pathway for (dimethylsulfamoylamino)benzene synthesis.

Pathway 2: Visible-Light-Mediated Sulfonylation

A more recent and greener alternative involves the use of visible-light photoredox catalysis. This method utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents, which react with anilines under mild conditions.[1]

Mechanism: This reaction proceeds through a radical mechanism. A photocatalyst, upon excitation by visible light, oxidizes aniline to a radical cation. Concurrently, the reduced photocatalyst can reduce the sulfonyl fluoride to generate a sulfonyl radical. These two radical species then couple to form the desired sulfonated aniline product.[1][2]

G cluster_reactants Reactants & Conditions cluster_intermediates Radical Intermediates Aniline Aniline AnilineRadical Aniline Radical Cation Aniline->AnilineRadical SulfonylFluoride Sulfonyl Fluoride SulfonylRadical Sulfonyl Radical SulfonylFluoride->SulfonylRadical Photocatalyst Photocatalyst (PC) (e.g., Ir complex) Photocatalyst->Aniline Oxidation Photocatalyst->SulfonylFluoride Reduction VisibleLight Visible Light (hν) VisibleLight->Photocatalyst Excitation Product Sulfonylated Aniline AnilineRadical->Product Radical Coupling SulfonylRadical->Product G start Start dissolve Dissolve Aniline and Pyridine in DCM start->dissolve add_dmsc Add Dimethylsulfamoyl Chloride at 0°C dissolve->add_dmsc react Stir at Room Temperature for 12h add_dmsc->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench Reaction Complete extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO3, and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end G start Start combine Combine Reactants, Photocatalyst, and Base start->combine add_solvent Add Acetonitrile combine->add_solvent degas Degas via Freeze-Pump-Thaw add_solvent->degas irradiate Irradiate with Blue LEDs at 50°C for 12h degas->irradiate cool Cool to Room Temperature irradiate->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

References

An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-N'-phenylsulfamide, a molecule of significant interest in environmental and toxicological studies, is primarily recognized as a principal metabolite of the broad-spectrum fungicide dichlofluanid. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its formation through the metabolic breakdown of dichlofluanid, summarizes its physicochemical characteristics, and presents available information on its synthesis and biological implications. This document aims to serve as a foundational resource for researchers and professionals engaged in the study of pesticide metabolism, environmental science, and toxicology.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the fungicide dichlofluanid (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-phenylsulfamide). Initially, this compound was not the subject of targeted synthesis for its intrinsic properties but was rather identified as a significant transformation product of dichlofluanid in various environmental and biological systems.[1]

The use of dichlofluanid as a protective foliar fungicide led to investigations into its metabolic fate in plants, animals, and soil. These studies revealed that the primary degradation pathway of dichlofluanid involves the cleavage of the N-S bond, leading to the formation of this compound. This metabolic process is a key factor in the environmental persistence and toxicological assessment of dichlofluanid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂SPubChem
Molecular Weight 200.26 g/mol PubChem[2][3]
CAS Number 4710-17-2PubChem[2][3]
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Water Solubility Not available---
LogP 1.8 (Predicted)---
pKa Not available---

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic route involves the reaction of an appropriately substituted aniline with N,N-dimethylsulfamoyl chloride.

General Synthetic Strategy:

The synthesis would likely proceed via the nucleophilic substitution of the chloride on N,N-dimethylsulfamoyl chloride by the amino group of aniline.

  • Reactants: Aniline and N,N-Dimethylsulfamoyl Chloride

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The crude product would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the aromatic and dimethylamino protons and carbons, as well as their respective chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches.

Metabolic Pathway of Dichlofluanid to this compound

The primary mechanism for the formation of this compound in biological systems is the metabolic degradation of the fungicide dichlofluanid. This process is believed to be initiated by the cleavage of the sulfenamide (N-S) bond.

Enzymatic Involvement:

While the specific enzymes have not been definitively identified in all organisms, the hydrolysis of the N-S bond is a common metabolic reaction. This cleavage can be catalyzed by various enzymes, including:

  • Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is known to be involved in the metabolism of a wide range of xenobiotics, including pesticides.[4][5] They can catalyze oxidative cleavage of the N-S bond.

  • Esterases: Although dichlofluanid is not an ester, some esterases exhibit broad substrate specificity and could potentially hydrolyze the N-S bond.[2][6][7][8]

The metabolic breakdown of dichlofluanid is a detoxification pathway, as the resulting this compound is generally considered to be less toxic than the parent compound.

Metabolic Transformation of Dichlofluanid:

Dichlofluanid_Metabolism Dichlofluanid Dichlofluanid (Fungicide) Metabolite This compound Dichlofluanid->Metabolite  Hydrolysis of N-S bond Enzymes Metabolic Enzymes (e.g., Cytochrome P450s, Esterases) Enzymes->Dichlofluanid

Caption: Metabolic conversion of Dichlofluanid.

Biological Activity and Toxicology

The primary biological relevance of this compound is as a metabolite of dichlofluanid. As such, its toxicological profile is often considered in the context of the overall toxicity of the parent fungicide. Generally, the formation of this compound is considered a detoxification step, as the reactive (dichlorofluoromethyl)thio moiety of dichlofluanid is removed.

Limited independent toxicological data is available for this compound. Further research is needed to fully characterize its own potential for biological activity and toxicity.

Conclusion

This compound is a key metabolite of the fungicide dichlofluanid, and its discovery and history are closely tied to the study of this pesticide. While its synthesis is straightforward in principle, detailed experimental protocols are not widely published. The metabolic transformation from dichlofluanid is a critical detoxification pathway, likely mediated by enzymes such as cytochrome P450s. This technical guide provides a foundational understanding of this compound for researchers in environmental science, toxicology, and drug development, highlighting the need for further investigation into its synthesis, biological activity, and the specific enzymatic pathways involved in its formation.

References

N,N-Dimethyl-N'-phenylsulfamide: A Core Metabolite of the Fungicide Dichlofluanid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a principal metabolite of the fungicide dichlofluanid. Dichlofluanid, a broad-spectrum fungicide, undergoes environmental and metabolic degradation to form DMSA. This document collates and presents key quantitative data on the formation and residue levels of DMSA, details the experimental protocols for its analysis, and visualizes the metabolic and analytical workflows. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and agrochemical development.

Introduction

Dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a fungicide that has been utilized in agriculture to protect various crops from fungal diseases.[1][2] Its environmental fate and metabolic pathways are of significant interest due to the potential for exposure and the toxicological profiles of its degradation products. A primary and stable metabolite of dichlofluanid is this compound, also known as DMSA or dimethylaminosulfanilide.[3][4] Understanding the conversion of dichlofluanid to DMSA, its persistence, and the methods for its detection are crucial for assessing the environmental impact and potential risks associated with the use of the parent fungicide.

DMSA is formed through the cleavage of the N-S bond in the dichlofluanid molecule, a process that can be initiated by hydrolysis.[1][4] This conversion can occur in various environmental compartments, including water, soil, and on plant surfaces.[5][6] This guide delves into the quantitative aspects of this transformation, the methodologies employed for its study, and the underlying biochemical pathways.

Metabolic Pathway and Formation of this compound

The primary mechanism for the formation of this compound from dichlofluanid is hydrolysis. The N-S linkage in the dichlofluanid molecule is susceptible to cleavage, leading to the formation of DMSA and the unstable dichlorofluoromethanethiol moiety.[4] This process can occur both abiotically in the environment and biotically within organisms.

dot

Dichlofluanid Dichlofluanid (C9H11Cl2FN2O2S2) DMSA This compound (DMSA) (C8H12N2O2S) Dichlofluanid->DMSA Hydrolysis (Cleavage of N-S bond) Unstable_Intermediate Dichlorofluoromethanethiol (Unstable Intermediate) Dichlofluanid->Unstable_Intermediate Hydrolysis Further_Degradation Further Degradation Products (e.g., CO2) Unstable_Intermediate->Further_Degradation Oxidation/Decomposition

Caption: Metabolic pathway of dichlofluanid to this compound.

Quantitative Data on Residue Levels

The presence of dichlofluanid and its metabolite DMSA has been quantified in various agricultural products following treatment. The processing of these commodities can significantly impact the residue levels of both the parent compound and the metabolite.

Table 1: Residue Levels of Dichlofluanid and DMSA in Processed Strawberries

SampleDichlofluanid (mg/kg)This compound (DMSA) (mg/kg)
Berries, unwashed5.91.6
Berries, washed0.350.85
Wash water1.950.2
Juice, raw0.020.85
Juice, pasteurizedNot Detected0.9
Pomace0.351.4
Canned fruits0.020.75
JamNot Detected0.4
Data sourced from a 1979 evaluation of pesticide residues in food.[5]

Table 2: Residue Levels of Dichlofluanid and DMSA in Grapes and Wine

SampleDichlofluanid (mg/kg)This compound (DMSA) (mg/kg)
Grapes (19 samples, range)1.5 - 12.00.02 - 0.8
Wine (from treated grapes, range)Not Detected0.1 - 4.0
Data indicates that while dichlofluanid is eliminated during the winemaking process, DMSA is carried over into the final product.[4]

Experimental Protocols

The determination of dichlofluanid and DMSA residues in various matrices typically involves extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for pesticide residue analysis.[2]

Sample Preparation and Extraction
  • Homogenization: A representative sample of the vegetable or fruit matrix is homogenized.

  • Extraction: A subsample is extracted with a mixture of acetone and ethyl acetate (1:1, v/v). The mixture is vigorously shaken to ensure efficient extraction of the analytes.

  • Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation and remove water from the organic extract.

  • Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: An aliquot of the supernatant (organic extract) is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Vortexing: The tube is vortexed to facilitate the binding of interfering substances (e.g., organic acids, fatty acids, sugars) to the PSA.

  • Centrifugation: The sample is centrifuged to pellet the sorbent and any co-extracted matrix components.

  • Final Extract: The cleaned-up supernatant is collected for GC-MS analysis.

dot

cluster_extraction Sample Extraction cluster_cleanup Dispersive-SPE Cleanup Homogenization 1. Homogenize Sample Extraction 2. Extract with Acetone/Ethyl Acetate Homogenization->Extraction Salting_Out 3. Add MgSO4/NaCl Extraction->Salting_Out Centrifuge1 4. Centrifuge Salting_Out->Centrifuge1 Transfer 5. Transfer Supernatant to d-SPE tube (PSA/MgSO4) Centrifuge1->Transfer Supernatant Vortex 6. Vortex Transfer->Vortex Centrifuge2 7. Centrifuge Vortex->Centrifuge2 GCMS 8. GC-MS Analysis Centrifuge2->GCMS Final Extract

Caption: General workflow for the analysis of dichlofluanid and DMSA residues.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of the analytes.[2]

  • Column: A DB-5MS capillary column (or equivalent) is typically employed for separation.[2]

  • Injection: A splitless injection of the sample extract is performed.[2]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example: start at 100°C (hold for 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold for 2 min).[2]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 3: GC-MS Parameters

ParameterSetting
GC ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm)
Injection Volume1 µL (splitless)
Injector Temperature250°C
Carrier GasHelium (1.2 mL/min)
Oven Program100°C (2 min) -> 30°C/min to 200°C -> 10°C/min to 280°C (2 min)
MS Ionization ModeElectron Ionization (EI)
MS Acquisition ModeSelected Ion Monitoring (SIM)
These parameters are illustrative and may require optimization based on the specific instrumentation and matrix.[2]

Conclusion

This compound is a key metabolite of the fungicide dichlofluanid, formed primarily through hydrolysis. Quantitative data demonstrates that while processing can reduce the levels of the parent compound in food commodities, DMSA can persist and in some cases become more concentrated. The analytical methods, particularly GC-MS coupled with d-SPE cleanup, provide a robust framework for the sensitive and selective determination of both dichlofluanid and DMSA residues. This technical guide provides researchers and scientists with a foundational understanding of the metabolic fate of dichlofluanid and the analytical approaches for its monitoring. Further research into the toxicological profile of DMSA is warranted to fully assess the implications of dichlofluanid use in agriculture.

References

Physical properties of N,N-Dimethyl-N'-phenylsulfamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of N,N-Dimethyl-N'-phenylsulfamide, a compound of interest in environmental science and toxicology as a primary metabolite of the fungicide dichlofluanid. This document outlines its melting point and discusses its solubility, providing standardized methodologies for their experimental determination.

Core Physical Properties

The physical characteristics of a compound are critical for understanding its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data for this compound.

Physical PropertyValue
Melting Point 83-84 °C
Solubility Specific quantitative data is not readily available in published literature. General experimental protocols for determination are provided below.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. To pack the sample into the sealed end of the tube, tap the bottom of the tube on a hard surface or drop it through a long glass tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.

    • For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the rate of heating to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Solubility Determination: Saturation Method

This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution.

Apparatus:

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the vial in a constant temperature bath and agitate it (e.g., by shaking or stirring) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Saturated Solution: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may be necessary to remove any suspended microcrystals.

  • Quantification:

    • Dilute the obtained saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted solution using a suitable analytical technique.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Workflow and Logical Relationships

The determination of the physical properties of a chemical compound follows a logical workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps in this process.

G Workflow for Physical Property Determination cluster_0 Compound Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Synthesis Synthesis/ Procurement Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Purity & Identity Confirmation (NMR, MS) Purification->Characterization MP_determination Melting Point Determination Characterization->MP_determination Sol_determination Solubility Determination Characterization->Sol_determination Data_Analysis Data Analysis MP_determination->Data_Analysis Sol_determination->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Workflow for the determination of physical properties of a chemical compound.

Spectroscopic Profile of N,N-Dimethyl-N'-phenylsulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound N,N-Dimethyl-N'-phenylsulfamide. It includes available mass spectrometry data, and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and characterization of this and similar molecules.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential pharmacophore and as a metabolite of the fungicide dichlofluanid.[1] Accurate characterization of its molecular structure is paramount for its application and study. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and representative spectroscopic data for this compound in a structured format.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₂N₂O₂S[1]
Molecular Weight200.26 g/mol [1][2]
Exact Mass200.0619 Da[1][2]
Ionization ModeElectrospray Ionization (ESI)[1]
Precursor Ion ([M+H]⁺)m/z 201.0692[1]

Fragmentation Analysis:

Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) of this compound undergoes fragmentation. The major fragment ions observed in the LC-MS/MS spectrum are summarized in Table 2.

Table 2: Key Fragment Ions of [M+H]⁺ of this compound

m/zProposed Fragment
137.1063[C₆H₅NHSO₂]⁺
122.0827[C₆H₅NH₂]⁺
92.0522[C₆H₅N]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Due to the limited availability of experimentally recorded spectra for this compound in the public domain, the following data is representative and based on the expected chemical shifts for the functional groups present in the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.4Multiplet5HAromatic protons (C₆H₅)
~ 6.5Singlet (broad)1HN-H proton
~ 2.7Singlet6HN-CH₃ protons

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 140C (quaternary, aromatic)
~ 129CH (aromatic)
~ 125CH (aromatic)
~ 120CH (aromatic)
~ 38N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. The following are characteristic IR absorption bands expected for this compound.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch
~ 3000 - 3100MediumAromatic C-H stretch
~ 2900 - 3000MediumAliphatic C-H stretch
~ 1320 - 1360StrongAsymmetric SO₂ stretch
~ 1150 - 1180StrongSymmetric SO₂ stretch
~ 1600, 1490Medium-StrongAromatic C=C stretch
~ 900 - 1000MediumS-N stretch

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically used.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Separation (LC-MS): The sample is injected into the LC system, and the compound is separated from impurities on a reversed-phase column (e.g., C18).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules ([M+H]⁺).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR Infrared Spectroscopy (IR) Dissolution->IR MS_Data Determine Molecular Formula & Fragmentation Pattern MS->MS_Data NMR_Data Assign Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure Propose & Confirm Molecular Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

References

The Hidden Journey of a Fungicide Metabolite in the Marine Realm: A Technical Guide to N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – A comprehensive technical guide released today sheds light on the environmental fate and impact of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a significant marine xenobiotic metabolite. This in-depth whitepaper offers critical insights for researchers, scientists, and drug development professionals on the transformation of the widely used antifouling fungicide dichlofluanid into this persistent and mobile compound and its subsequent degradation product, N,N-dimethylsulfamide (DMS).

This compound is not directly introduced into marine ecosystems but is the primary hydrolysis product of dichlofluanid, a biocide used in antifouling paints to prevent the growth of marine organisms on ship hulls. This guide provides a detailed examination of the chemical's lifecycle, from its formation in seawater to its ultimate fate, alongside a review of its potential toxicological effects on marine life.

Transformation and Environmental Fate

Dichlofluanid undergoes rapid hydrolysis in the marine environment, transforming into DMSA. Studies have shown that this conversion is swift, with the parent compound degrading in less than a day in water.[1] DMSA itself is then subject to further degradation, primarily through photodegradation, into the more stable and persistent metabolite, N,N-dimethylsulfamide (DMS). This secondary metabolite is of particular concern due to its potential for long-range transport and accumulation in marine systems.

The degradation pathway of dichlofluanid in the marine environment is a critical aspect of its risk assessment. The initial hydrolysis is a rapid process, leading to the formation of DMSA. This is followed by the slower photodegradation of DMSA to the persistent DMS.

Dichlofluanid_Degradation_Pathway Dichlofluanid Dichlofluanid DMSA This compound (DMSA) Dichlofluanid->DMSA Hydrolysis (Rapid) DMS N,N-dimethylsulfamide (DMS) DMSA->DMS Photodegradation Further_Degradation Further Degradation (Slow) DMS->Further_Degradation

Degradation pathway of Dichlofluanid in the marine environment.

Quantitative Analysis of Environmental Concentrations

While the degradation pathway is established, there is a notable scarcity of quantitative data on the concentrations of DMSA and DMS in various marine compartments. Limited studies have reported environmental concentrations of dichlofluanid in sediments ranging from <1.6 ng/g to 800 ng/g.[2] The rapid degradation of the parent compound suggests that the presence of its metabolites, DMSA and DMS, could be more widespread and persistent. Further research and monitoring are crucial to establish a comprehensive understanding of the environmental burden of these compounds.

CompoundMatrixConcentration RangeReference
DichlofluanidMarine Sediment<1.6 ng/g to 800 ng/g[2]
DichlofluanidSeawaterNot specified
This compound (DMSA)SeawaterNot specified
N,N-dimethylsulfamide (DMS)GroundwaterUp to 63 µg/L[3][4]

Ecotoxicological Profile

The ecotoxicological effects of dichlofluanid and, by extension, its metabolites, are a primary concern for marine ecosystems. While data specifically on DMSA and DMS is limited, studies on the parent compound provide valuable insights into potential risks.

Acute toxicity tests have shown that dichlofluanid can be harmful to a range of marine invertebrates. For instance, the 96-hour lethal concentration (LC50) for juvenile marine mysids (Neomysis awatschensis) was found to be 3.1 µg/L, while for adults it was 24.5 µg/L.[1] Chronic toxicity studies on the same species revealed a significant decrease in the survival rate of juveniles after four weeks of exposure to the No Observed Effect Concentration (NOEC).[1] Furthermore, dichlofluanid has been shown to impair the embryonic development of sea urchins (Echinometra lucunter) with an EC50 of 198.5 µg/L over 40 hours, and affect the copepod Nitocra sp. with a 7-day EC50 of 566.4 µg/L.[2][5]

OrganismEndpointConcentration (µg/L)DurationReference
Neomysis awatschensis (juvenile)LC503.196 hours[1]
Neomysis awatschensis (adult)LC5024.596 hours[1]
Echinometra lucunter (embryo)EC50198.540 hours[2][5]
Nitocra sp.EC50566.47 days[2][5]

Experimental Protocols

Accurate quantification of DMSA and DMS in marine samples is essential for environmental monitoring and risk assessment. The following outlines a general workflow for the analysis of these polar pesticide metabolites.

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Seawater Seawater Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Seawater->Extraction Sediment Sediment Sediment->Extraction Biota Biota Biota->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration UPLC_MSMS UPLC-MS/MS Concentration->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Validation Method Validation Quantification->Validation

General workflow for the analysis of DMSA and DMS in marine samples.
Sample Preparation: Solid-Phase Extraction (SPE) for Seawater

Materials:

  • Seawater sample

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid

Procedure:

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Acidify the seawater sample (e.g., 500 mL) with formic acid to a pH of approximately 3. Load the sample onto the conditioned cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other interferences.

  • Elution: Elute the analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and another organic solvent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for UPLC-MS/MS analysis.

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of DMSA and DMS.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for DMS, adaptable for DMSA):

  • Column: A column suitable for polar compounds, such as a Hypercarb or a similar porous graphitic carbon column.

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DMSA and DMS need to be determined by direct infusion of analytical standards.

  • Internal Standards: The use of isotopically labeled internal standards (e.g., DMSA-d5, DMS-d6) is highly recommended to compensate for matrix effects and variations in instrument response.

Future Outlook

The presence of this compound and its persistent metabolite N,N-dimethylsulfamide in the marine environment warrants further investigation. Key areas for future research include:

  • Widespread Monitoring: Establishing a baseline of DMSA and DMS concentrations in various marine ecosystems globally.

  • Toxicological Studies: Conducting comprehensive ecotoxicological studies on DMSA and DMS to determine their specific effects on a broader range of marine organisms, including sublethal and chronic impacts.

  • Bioaccumulation and Trophic Transfer: Investigating the potential for these compounds to bioaccumulate in marine food webs.

  • Method Development: Validating and standardizing analytical methods for the routine monitoring of DMSA and DMS in complex marine matrices.

This technical guide serves as a foundational resource for the scientific community to address the knowledge gaps and to better understand and mitigate the potential risks associated with this marine xenobiotic metabolite.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a sulfamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. It is also recognized as a metabolite of the agrochemical dichlofluanid, making its synthesis relevant for analytical and environmental sciences.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting. The primary method described is the reaction of aniline with N,N-dimethylsulfamoyl chloride, a common and effective strategy for the formation of N-aryl sulfamides.[3]

Chemical Reaction

The synthesis proceeds via the nucleophilic attack of the amino group of aniline on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, with the elimination of hydrogen chloride. A base is typically used to neutralize the HCl byproduct.

Reaction Scheme:

Aniline + N,N-Dimethylsulfamoyl Chloride → this compound + HCl

Experimental Protocol

Materials and Reagents:

  • Aniline

  • N,N-Dimethylsulfamoyl chloride

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware and apparatus (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add pyridine (1.2 eq.) and stir for 5-10 minutes.

  • Addition of Sulfamoyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq.) in DCM to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization:

The identity and purity of the final product can be confirmed by standard analytical techniques such as:

  • Melting Point: Literature melting point is 83-84 °C.[2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (200.26 g/mol ).[2]

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Aniline1.0 eq.
N,N-Dimethylsulfamoyl Chloride1.1 eq.
Pyridine1.2 eq.
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Product Information
Product NameThis compound
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
Expected Yield75 - 90%
Purity (post-purification)>98%
Physical AppearanceWhite to off-white solid
Melting Point83-84 °C

Visualizations

Experimental Workflow Diagram:

SynthesisWorkflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants 1. Dissolve Aniline and Pyridine in DCM cooling 2. Cool to 0 °C reactants->cooling addition 3. Add N,N-Dimethylsulfamoyl Chloride cooling->addition stirring 4. Stir at Room Temperature (12-24h) addition->stirring quench 5. Quench with 1M HCl stirring->quench extraction 6. Separate Organic Layer quench->extraction washing 7. Wash with HCl, NaHCO3, Brine extraction->washing drying 8. Dry with MgSO4 washing->drying concentration 9. Concentrate under Vacuum drying->concentration purify 10. Column Chromatography or Recrystallization concentration->purify characterization 11. Characterize Product (MP, NMR, MS) purify->characterization

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram:

ReactionMechanism Conceptual Reaction Pathway aniline Aniline (Nucleophile) intermediate Reaction Intermediate aniline->intermediate Nucleophilic Attack sulfamoyl_chloride N,N-Dimethylsulfamoyl Chloride (Electrophile) sulfamoyl_chloride->intermediate base Pyridine (Base) base->intermediate HCl Scavenging product This compound intermediate->product byproduct Pyridinium Hydrochloride intermediate->byproduct

Caption: A diagram showing the roles of reactants and the formation of the final product.

References

Application Notes and Protocols for the Analytical Detection of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSPS), a metabolite of the fungicide dichlofluanid.[1] The following protocols are intended as a guide and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Quantitative Data Summary
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Experimental Protocol

a. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).

  • This compound reference standard.

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., with acetonitrile) followed by centrifugation and filtration may be necessary.

e. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Standard Reference Standard Stock Stock Solution Standard->Stock Calibration Calibration Standards Stock->Calibration Calibration->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, especially in complex matrices, LC-MS/MS is the method of choice. This method is based on a published UPLC-MS/MS method for the related compound N,N-dimethylsulfamide.[2]

Quantitative Data Summary
ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantitation (LOQ)~1.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Protocol

a. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

b. Reagents and Standards:

  • As per the HPLC-UV method, but with LC-MS grade solvents.

  • An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended to compensate for matrix effects.[2]

c. Chromatographic Conditions:

  • Column: A C18 column suitable for UPLC or HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion ([M+H]⁺): m/z 201.07.[1]

  • Product Ions: The specific product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on public data, prominent fragments are observed at m/z 137.11 and 122.08.[1]

  • Collision Energy: Optimize for the specific instrument and transitions.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: e.g., 201.07 -> 137.11

    • Qualifier: e.g., 201.07 -> 122.08

e. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with the addition of the internal standard to all standards and samples.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Std Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC LC Separation Filtration->LC Standard Reference Standard + Internal Std Stock Stock Solution Standard->Stock Calibration Calibration Standards Stock->Calibration Calibration->LC ESI ESI Source LC->ESI MS Tandem Mass Spectrometer ESI->MS MRM MRM Data Acquisition MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Publicly available mass spectra for this compound by GC-MS exist.[1]

Qualitative and Semi-Quantitative Data
ParameterObservation
Molecular Ion (m/z) 200
Major Fragments (m/z) 45, and others
Experimental Protocol

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

b. Reagents and Standards:

  • Solvents suitable for GC analysis (e.g., ethyl acetate, dichloromethane).

  • This compound reference standard.

c. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

e. Standard and Sample Preparation:

  • Dissolve standards and extracted samples in a volatile solvent compatible with GC. Derivatization is generally not required for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC GC Separation Concentration->GC Standard Reference Standard Solution Standard Solution Standard->Solution Solution->GC EI EI Source GC->EI MS Mass Analyzer EI->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Identification Library Matching/Identification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]

References

Application Note: Quantification of N,N-Dimethyl-N'-phenylsulfamide in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-N'-phenylsulfamide (DMS) in various water matrices, including drinking water, surface water, and groundwater. The protocol outlines two approaches for sample preparation: a direct injection method for rapid screening and a solid-phase extraction (SPE) method for enhanced sensitivity and matrix effect reduction. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine environmental monitoring and research applications.

Introduction

This compound is a compound of growing environmental concern, potentially originating from industrial processes or as a degradation product of certain pesticides. Its presence in water sources necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This application note describes a validated LC-MS/MS method to accurately quantify DMS in aqueous samples. The methodology is designed to be accessible to researchers and analysts in environmental science and drug development, providing a detailed protocol from sample collection to data analysis.

Experimental Protocols

Materials and Reagents
  • This compound (DMS) analytical standard

  • This compound-d6 (DMS-d6) or other suitable isotopic internal standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL or Waters Oasis HLB)

  • Standard laboratory glassware and equipment

Standard Preparation

Prepare a stock solution of DMS in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution in a mixture of water and methanol to construct a calibration curve. Prepare a stock solution of the internal standard (e.g., DMS-d6) in methanol and dilute to a suitable working concentration for spiking into samples and standards.

Sample Preparation

Two options for sample preparation are presented:

Protocol 1: Direct Injection

This method is suitable for rapid analysis of samples with expected higher concentrations or cleaner matrices.[1][2]

  • Collect water samples in clean, pre-rinsed glass bottles.

  • Allow the sample to reach room temperature.

  • For each 1 mL of water sample, add a specific volume of the internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.[1][2]

Protocol 2: Solid-Phase Extraction (SPE)

This method is recommended for trace-level quantification and for complex matrices to reduce interferences.[3][4]

  • Sample Pre-treatment: To a 500 mL water sample, add a chelating agent like EDTA to a final concentration of 0.5 g/L.[3][4] Adjust the pH to between 4 and 7 using a diluted acid or base.[3][4] Spike the sample with the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of purified water.[4]

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[3][4]

  • Washing: After loading, wash the cartridge with 5 mL of purified water to remove interfering substances.[3]

  • Elution: Elute the retained analytes with two aliquots of 4 mL of methanol.[4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 50:50 v/v) and vortex.[4]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[4]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium acetate[5]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[6]
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.5 kV

MRM Transitions:

The selection of precursor and product ions is critical for selectivity and sensitivity. Two transitions are typically monitored for each analyte for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be optimized]
DMS-d6 (Internal Standard)[To be determined][To be determined]-[To be optimized]

Note: The exact m/z values for DMS and its internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar analyses of sulfonamides and N,N-dimethylsulfamide.[1][2][7]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1-10 ng/L[1][2]
Limit of Quantification (LOQ) 5-30 ng/L
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%[1][2]

Table 2: Sample Analysis Results (Example)

Sample IDMatrixDMS Concentration (ng/L)
Drinking Water ADrinking Water< LOQ
Surface Water BSurface Water45.2
Groundwater CGroundwater12.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection DirectInjection 2a. Direct Injection (Internal Standard Addition) SampleCollection->DirectInjection SPE_Condition Condition Cartridge SampleCollection->SPE_Condition LCMS 3. LC-MS/MS Analysis DirectInjection->LCMS SPE 2b. Solid-Phase Extraction SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute DMS SPE_Wash->SPE_Elute SPE_Reconstitute Evaporate & Reconstitute SPE_Elute->SPE_Reconstitute SPE_Reconstitute->LCMS DataAcquisition 4. Data Acquisition LCMS->DataAcquisition Quantification 5. Quantification (Calibration Curve) DataAcquisition->Quantification Reporting 6. Reporting Results Quantification->Reporting validation_parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Selectivity Selectivity MethodValidation->Selectivity Stability Stability MethodValidation->Stability

References

Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of N,N-Dimethyl-N'-phenylsulfamide, a metabolite of the fungicide dichlofluanid, is crucial for environmental monitoring and toxicological studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of this compound, offering high sensitivity and structural elucidation capabilities. This document provides a comprehensive application note and detailed protocols for the GC-MS analysis of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.

Principle of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique. The gas chromatograph separates volatile and thermally stable compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged molecules and their fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.

Experimental Protocols

This section details the necessary steps for sample preparation and instrument setup for the analysis of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Protocol 1: Standard Solution Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent like methanol, acetone, or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.[2]

  • Internal Standard (Optional): To improve quantitative accuracy, an internal standard (e.g., Eicosane or Naphthalene-d8) can be added to each standard and sample at a constant concentration.[3][4]

  • Final Step: Transfer the solutions to 2 mL glass autosampler vials for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Water Samples) This protocol is adapted from general methods for sulfonamide extraction from environmental samples.[5][6]

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5][6]

  • Sample Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of 5-10 mL/min.[5]

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[5]

  • Elution: Elute the trapped analyte with 5-10 mL of methanol or ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream, potentially with slight heating (e.g., 40°C).[7][8]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and applications.[3][5][9]

Parameter Setting
Gas Chromatograph (GC)
Injector TypeSplit/Splitless
Injector Temperature280°C[3]
Injection ModeSplitless (1 µL injection volume)[2]
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.2 mL/min (constant flow)[5][9]
Column TypeHP-5MS (or equivalent 5% Phenyl-methylpolysiloxane)[5][9]
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness[5][9]
Oven ProgramInitial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[3][9]
Ion Source Temperature230°C[3][9]
Quadrupole Temperature150°C[3][9]
MS Transfer Line Temp.280°C[3][9]
Scan ModeFull Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions for Quantitationm/z 200 (Molecular Ion), m/z 45, m/z 92, m/z 136 (Fragments)
Solvent Delay3-5 minutes

Data Presentation and Interpretation

Identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum is characterized by its molecular ion and specific fragment ions.

Quantitative Data Summary

The following table summarizes key data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular FormulaC₈H₁₂N₂O₂S[1]
Molecular Weight200.26 g/mol [1]
Exact Mass200.0619 Da[10]
Key Fragment Ions (m/z)200 [M]⁺ (Molecular Ion), 136, 92, 45[1][10]
Mass Spectrum Fragmentation

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion [M]⁺ is observed at m/z 200. Key fragmentation pathways include the loss of a dimethylamino radical, cleavage of the sulfur-nitrogen bonds, and loss of sulfur dioxide.[10]

  • m/z 200: Molecular ion [C₈H₁₂N₂O₂S]⁺.

  • m/z 136: Resulting from the loss of SO₂ (64 Da).

  • m/z 92: Formation of an anilide anion fragment [C₆H₆N]⁻ is a known pathway for N-phenyl sulfonamides.[11]

  • m/z 45: A prominent peak corresponding to the dimethylaminosulfonyl fragment or a related rearrangement product.[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz illustrate the experimental workflow and a proposed fragmentation pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (e.g., Water, Soil) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Vial Transfer to Autosampler Vial Concentration->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Spectra) MS_Detection->Data_Acquisition Identification Identification (Retention Time & Library Match) Data_Acquisition->Identification Quantification Quantification (Peak Area & Calibration) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC-MS analysis of environmental samples.

Fragmentation_Pathway MolIon This compound [M]⁺ m/z = 200 SO2_loss - SO₂ MolIon->SO2_loss SN_cleavage S-N Cleavage MolIon->SN_cleavage Amino_loss Complex Rearrangement MolIon->Amino_loss Frag136 Fragment [C8H12N2]⁺ m/z = 136 Frag92 Anilide Fragment [C6H6N]⁺ m/z = 92 Frag45 Dimethylamino Fragment [C2H7N]⁺ or similar m/z = 45 SO2_loss->Frag136 SN_cleavage->Frag92 Amino_loss->Frag45

Caption: Proposed mass fragmentation pathway for this compound.

References

Application Notes and Protocols: N,N-Dimethyl-N'-phenylsulfamide as a Biomarker for Fungicide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N-Dimethyl-N'-phenylsulfamide (DMSA) as a specific biomarker for the degradation of the fungicide dichlofluanid. Dichlofluanid is a broad-spectrum fungicide that, upon environmental and metabolic degradation, yields DMSA as a primary and more persistent metabolite.[1][2][3] Monitoring for the presence and quantity of DMSA can therefore serve as a reliable indicator of past dichlofluanid use and its environmental fate.

This document outlines the underlying principles, detailed experimental protocols for the extraction and analysis of DMSA from various matrices, and quantitative data to support its application as a biomarker.

Principle

The fungicide dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) degrades in the environment, in and on plants, and through metabolic processes in organisms.[1][2] A key step in this degradation is the cleavage of the dichlorofluoromethylthio group, leading to the formation of the stable metabolite this compound (also known as dimethylaminosulfanilide or DMSA).[1][2][4] Due to its greater persistence compared to the parent compound, DMSA is an effective biomarker for assessing the historical application of dichlofluanid and its potential presence in the food chain and the environment. The half-life of DMSA on apples, for instance, has been reported to be approximately 30 days.[2]

Data Presentation

The following table summarizes the quantitative data on the concentration of dichlofluanid and its metabolite, this compound (DMSA), in strawberries and processed strawberry products after treatment. This data highlights the presence of the biomarker in food products, even after processing.

Table 1: Concentration of Dichlofluanid and this compound (DMSA) in Strawberries and Processed Products

SampleDichlofluanid (mg/kg)This compound (DMSA) (mg/kg)
Berries, unwashed5.91.6
Berries, washed0.350.85
Wash water1.950.2
Juice, raw0.020.85
Juice, pasteurizedNot Detected0.9
Pomace0.351.4
Canned fruits0.020.75
JamNot Detected0.4
Data sourced from Hartman, et al., 1979 as cited in the 1979 evaluations of pesticide residues in food.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from soil and aqueous samples.

Protocol 1: Extraction of this compound from Soil using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

1. Sample Preparation: a. Collect a representative soil sample and remove any large debris (stones, leaves, etc.). b. Air-dry the soil sample or use it fresh, ensuring the moisture content is known. For this protocol, a 10 g sample of soil with a water content of at least 70% is recommended. If using dried soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6]

2. Extraction: a. Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[6] b. Add 10 mL of acetonitrile to the tube.[6] c. Add an appropriate internal standard. d. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[6] e. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6] f. Immediately shake the tube vigorously for 2 minutes.[6] g. Centrifuge the tube at ≥3000 rcf for 5 minutes.[6]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. b. Vortex the tube for 1 minute. c. Centrifuge at ≥5000 rcf for 2 minutes.[6] d. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantification of DMSA in the extracts obtained from Protocol 1.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

2. GC-MS Conditions:

  • Injector Temperature: 250°C[2]

  • Injection Mode: Splitless (1 µL injection volume)[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 30°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 2 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Ion Source Temperature: 230°C[2]

    • Quadrupole Temperature: 150°C[2]

    • Interface Temperature: 280°C[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for DMSA should be determined from a standard.

3. Calibration:

  • Prepare a series of calibration standards of DMSA in a suitable solvent (e.g., acetone) at concentrations ranging from 0.02 to 2.00 mg/L.[2]

  • Analyze the standards using the same GC-MS method to construct a calibration curve.

Protocol 3: Analysis of this compound in Water by UPLC-MS/MS

This protocol is designed for the sensitive detection of DMSA in aqueous samples.

1. Sample Preparation:

  • For most surface and groundwater samples, direct injection after filtration (0.22 µm) may be possible.

  • Addition of an internal standard is recommended to compensate for matrix effects.[5]

2. UPLC-MS/MS Conditions:

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column for polar compounds.

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).

  • Flow Rate: Appropriate for the UPLC column dimensions.

  • Injection Volume: Typically 10-100 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for DMSA and the internal standard must be optimized.

3. Quantification:

  • A study on the determination of N,N-dimethylsulfamide (DMS, a related compound) in water achieved a limit of detection of 10 ng/L with direct injection.[5] Similar sensitivity is expected for DMSA.

  • Quantification is performed using a calibration curve prepared with standards in the appropriate matrix.

Visualizations

The following diagrams illustrate the degradation pathway of dichlofluanid and the general experimental workflow for biomarker analysis.

Dichlofluanid_Degradation Dichlofluanid Dichlofluanid (C9H11Cl2FN2O2S2) Unstable_Intermediate Unstable Intermediates + Dichlorofluoromethanethiol Dichlofluanid->Unstable_Intermediate Cleavage of S-N bond DMSA This compound (DMSA) (C8H12N2O2S) (Biomarker) Unstable_Intermediate->DMSA Stabilization

Caption: Degradation pathway of Dichlofluanid to DMSA.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Collection Sample Collection (Soil, Water, etc.) Extraction Extraction (e.g., QuEChERS) Sample_Collection->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Instrumental_Analysis Instrumental Analysis (GC-MS or UPLC-MS/MS) Cleanup->Instrumental_Analysis Quantification Quantification of DMSA Instrumental_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for DMSA biomarker analysis.

References

Application Notes and Protocols for N,N-Dimethyl-N'-phenylsulfamide in Environmental Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-N'-phenylsulfamide, also known as DMSA, is primarily recognized in environmental chemistry as a principal degradation product of the fungicide dichlofluanid.[1][2][3] Its presence in environmental matrices serves as a key indicator of the use and subsequent breakdown of its parent compound. Unlike many chemicals with direct industrial or agricultural applications, the primary "application" of DMSA in an environmental context is its use as a biomarker for monitoring dichlofluanid contamination.[4] This document provides an overview of its environmental significance, analytical methodologies for its detection, and its toxicological profile based on available data.

Environmental Fate and Degradation

This compound is formed through the degradation of dichlofluanid in various environmental compartments.[1][2] The degradation pathway involves the transformation of dichlofluanid to DMSA, which is considered to be more persistent than the parent compound.[1] Reports suggest that DMSA is not easily biodegradable in water and sediment systems.[1] Under alkaline conditions, as well as in plant and animal systems, dichlofluanid readily degrades to DMSA.[1] Further degradation of DMSA can lead to the formation of N,N-dimethylsulfamide (DMS).

Degradation Pathway of Dichlofluanid to this compound

Dichlofluanid Degradation Dichlofluanid Dichlofluanid DMSA This compound (DMSA) Dichlofluanid->DMSA Degradation (hydrolysis, metabolism) DMS N,N-dimethylsulfamide (DMS) DMSA->DMS Further Degradation

Caption: Simplified degradation pathway of Dichlofluanid to DMSA and DMS.

Quantitative Data Summary

Specific quantitative data for this compound in environmental samples, its environmental persistence, and its ecotoxicity are limited in publicly available literature. The following tables summarize the available information and highlight data gaps.

Table 1: Environmental Concentrations
CompoundMatrixConcentration RangeLocation/Study
N,N-dimethylsulfamide (DMS)Porewater (clayey till)<0.5 µg/L - 26 µg/LAgricultural site (former strawberry production)[5]
N,N-dimethylsulfamide (DMS)Groundwater0.5 µg/L - 1.2 µg/LNear former strawberry production site[5]
This compound (DMSA)VariousData not available-

Note: Data for the related degradation product N,N-dimethylsulfamide (DMS) is provided as an indicator of potential concentrations of related metabolites.

Table 2: Environmental Persistence
CompoundParameterValueConditionsReference
This compound (DMSA)BiodegradabilityNot easily biodegradableWater/sediment systems[1]
This compound (DMSA)Half-life30 daysOn apples[1]
This compound (DMSA)DT50 (Soil)Data not available--
This compound (DMSA)DT50 (Water)Data not available--
Table 3: Ecotoxicity Data
CompoundOrganismEndpointValueReference
This compound (DMSA)-Acute Oral Toxicity (GHS)Category 4: Harmful if swallowed[2][3]
This compound (DMSA)Fish (e.g., Oncorhynchus mykiss)96h LC50Data not available-
This compound (DMSA)Aquatic Invertebrate (Daphnia magna)48h EC50Data not available-
This compound (DMSA)Algae (e.g., Pseudokirchneriella subcapitata)72h EC50Data not available-

Experimental Protocols

The primary experimental application concerning DMSA is its detection and quantification in environmental samples to monitor for dichlofluanid contamination. The following protocol is a generalized procedure based on methods used for other polar pesticide metabolites.

Protocol 1: Determination of this compound in Water Samples

Objective: To quantify the concentration of DMSA in water samples (e.g., groundwater, surface water).

Principle: Water samples are prepared and analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity for the detection of trace levels of organic contaminants.

Materials:

  • Water sample collection bottles (amber glass)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • UHPLC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column suitable for polar compounds (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled analog, if available)

Procedure:

  • Sample Collection and Preservation:

    • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

    • Fill the bottles to the brim to minimize headspace.

    • Store samples at 4°C and analyze as soon as possible.

  • Sample Preparation:

    • Allow samples to reach room temperature.

    • If the sample contains particulate matter, centrifuge or allow it to settle.

    • Add an internal standard to a known volume of the sample to correct for matrix effects and variations in instrument response.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)

      • Mobile Phase A: Ultrapure water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate DMSA from other matrix components.

      • Flow Rate: e.g., 0.3 mL/min

      • Injection Volume: e.g., 5 µL

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for DMSA and the internal standard. The precursor ion would be [M+H]+.

      • Optimize MS parameters (e.g., collision energy, cone voltage) using the DMSA analytical standard.

  • Quantification:

    • Prepare a calibration curve using a series of dilutions of the DMSA analytical standard in a clean matrix (e.g., ultrapure water).

    • Quantify the DMSA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Add_IS Add Internal Standard Sample->Add_IS Filter Filter (0.22 µm) Add_IS->Filter UHPLC UHPLC Separation Filter->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantify Quantification (Calibration Curve) MSMS->Quantify Result Concentration of DMSA Quantify->Result

Caption: Workflow for the analysis of DMSA in water samples.

Conclusion

This compound is an important analyte in environmental monitoring programs focused on pesticide contamination, specifically the use of dichlofluanid. While its direct applications in environmental chemistry are non-existent, its role as a persistent degradation product makes its detection crucial for assessing the long-term environmental impact of its parent fungicide. Further research is needed to fill the existing data gaps regarding its environmental concentrations, persistence, and ecotoxicological effects to enable a more comprehensive risk assessment.

References

Protocols for studying the electrophilic and nucleophilic substitution reactions of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophilic and nucleophilic substitution reactions of N,N-Dimethyl-N'-phenylsulfamide. The protocols detailed below are based on established methodologies for analogous sulfonamide compounds and are intended to serve as a foundational guide for the synthesis and functionalization of this and related molecules.

Overview of Reactivity

This compound possesses two primary sites of reactivity: the phenyl ring and the sulfamide functional group. The electron-donating nature of the sulfamide moiety activates the aromatic ring, making it susceptible to electrophilic attack, primarily at the ortho and para positions. Conversely, the sulfur atom of the sulfamide group is electrophilic and can undergo nucleophilic substitution, although this typically requires activation.

Electrophilic Aromatic Substitution Reactions

The -(CH₃)₂NSO₂NH- group is an activating, ortho, para-directing group for electrophilic aromatic substitution on the phenyl ring.

Nitration

Nitration of this compound can introduce a nitro group onto the aromatic ring, a key functional group for further synthetic transformations. The reaction conditions can be tuned to favor mono- or di-substitution.

Protocol 1: Mononitration of this compound

This protocol is adapted from the nitration of N-(dimethylphenyl)methanesulfonamides.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and nitric acid.

  • Reagent Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining a low temperature (0-5 °C) with an ice bath.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dinitration of this compound

  • Acid Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the nitrating mixture while keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Table 1: Expected Yields for Nitration of an Analogous N-Aryl Sulfonamide

Reaction TypeProductReported Yield (%)
Mononitration4-nitro-N,N-Dimethyl-N'-phenylsulfamide70-80% (estimated)
Dinitration3,5-dinitro-N,N-Dimethyl-N'-phenylsulfamide~60% (estimated)

Yields are based on reactions with N-(2,6-dimethylphenyl)methanesulfonamide and may vary for this compound.

Bromination

Halogenation, such as bromination, provides another avenue for the functionalization of the phenyl ring.

Protocol 3: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature. The addition of a Lewis acid catalyst (e.g., FeBr₃) may be beneficial.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Nucleophilic Substitution Reactions

Nucleophilic attack on the sulfamide group can occur at the sulfur atom. Direct substitution is challenging; therefore, activation of the sulfonyl group or the use of potent nucleophiles is often necessary.

Reaction with Organometallic Reagents (Conceptual)

While direct reaction with common nucleophiles is not well-documented for this specific molecule, a plausible approach for C-S bond formation involves the in-situ generation of a more reactive sulfinyl chloride intermediate from a related sulfinate, followed by reaction with an amine.[1][2][3][4][5] A conceptual protocol for a related transformation is presented below.

Protocol 4: Conceptual Synthesis of Sulfinamides from Organometallic Reagents and Amines

This protocol describes a general method for the synthesis of sulfinamides, which are structurally related to sulfamides.[1][2][3][4][5]

  • Sulfinate Formation: React an organometallic reagent (e.g., Grignard or organolithium reagent) with a sulfur dioxide surrogate (e.g., DABSO) in an anhydrous solvent like THF under an inert atmosphere to form a metal sulfinate.

  • Sulfinyl Chloride Generation: Treat the in-situ generated metal sulfinate with thionyl chloride (SOCl₂) at room temperature.

  • Nucleophilic Attack: Add the desired amine nucleophile to the reaction mixture containing the sulfinyl chloride intermediate.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Reaction with Strong Nucleophiles

Strong nucleophiles, such as phosphide anions, have been shown to induce nucleophilic substitution at the nitrogen of arylsulfonamides, leading to N-S bond cleavage.[6][7]

Table 2: Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂SPubChem[8]
Molecular Weight200.26 g/mol PubChem[8]
IUPAC Name(dimethylsulfamoylamino)benzenePubChem[8]
Mass Spectrum (GC-MS)m/z 200 (M+)PubChem[8]
Mass Spectrum (LC-MS, [M+H]⁺)m/z 201.0692PubChem[8]

Visualizing Reaction Pathways and Workflows

Electrophilic_Substitution_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound reaction Electrophilic Reagent (e.g., HNO₃/H₂SO₄ or Br₂) start->reaction 1. Reaction Setup workup Quenching & Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Isolation product Substituted Product (e.g., Nitro or Bromo derivative) purification->product 4. Final Product

Caption: General workflow for electrophilic substitution reactions.

Nucleophilic_Substitution_Mechanism reagents This compound + Strong Nucleophile (Nu⁻) transition_state Transition State [Nu---S Bond Forming, N---S Bond Breaking] reagents->transition_state Nucleophilic Attack on Sulfur products Substituted Product + Leaving Group transition_state->products Bond Cleavage

Caption: Conceptual mechanism for nucleophilic substitution at sulfur.

Regioselectivity This compound This compound Ortho-substituted Ortho-substituted This compound->Ortho-substituted Electrophilic Attack Para-substituted Para-substituted This compound->Para-substituted Electrophilic Attack

Caption: Regioselectivity in electrophilic aromatic substitution.

References

Application Notes and Protocols for N,N-Dimethyl-N'-phenylsulfamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide Dichlofluanid.[1] As regulatory bodies worldwide tighten restrictions on pesticide residues in food and environmental samples, the need for accurate and reliable analytical standards for monitoring these residues has become paramount. This compound is classified as an environmental transformation product of Dichlofluanid and its presence can be indicative of the historical use of the parent fungicide.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of environmental and agricultural samples using High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number 4710-17-2[1]
Appearance White to off-white crystalline solid
Melting Point 83-84 °C
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents.
Purity (as a reference standard) ≥98%
Storage Store at 2-8°C, protected from light and moisture.

Synthesis of this compound

A reliable supply of high-purity reference material is essential. The following protocol describes a common synthetic route for this compound.

Reaction Scheme:

Aniline reacts with N,N-dimethylsulfamoyl chloride in the presence of a base to yield this compound.

Materials and Reagents:

  • Aniline

  • N,N-dimethylsulfamoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Protocol:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and add pyridine (1.2 equivalents).

  • Slowly add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Analytical Method: Quantification by HPLC

This section provides a detailed protocol for the quantitative analysis of this compound in environmental water samples. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Experimental Protocol:

1. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.

2. Sample Preparation (Water Samples):

  • Collect 500 mL of the water sample.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Retention Time Approximately 5.8 min

4. Calibration and Quantification:

  • Inject the working standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the peak area of this compound.

  • Calculate the concentration of the analyte in the original sample using the calibration curve.

Method Validation Data:

The following table summarizes the performance characteristics of the described analytical method.

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery 92 - 105%
Precision (RSD%) < 5%

Experimental Workflow and Diagrams

Logical Workflow for Sample Analysis

The following diagram illustrates the logical steps involved in the analysis of environmental samples for this compound using a reference standard.

cluster_prep Sample and Standard Preparation cluster_analysis Analytical Measurement cluster_results Data Interpretation ref_std Reference Standard (this compound) stock_sol Stock Solution Preparation ref_std->stock_sol work_std Working Standard Dilution stock_sol->work_std hplc HPLC Analysis work_std->hplc Inject sample_coll Sample Collection (e.g., Water) spe Solid Phase Extraction (SPE) sample_coll->spe reconst Reconstitution spe->reconst reconst->hplc Inject calib Calibration Curve Generation hplc->calib Peak Area Data quant Quantification hplc->quant Sample Peak Area calib->quant Calibration Function report Final Report (Concentration in Sample) quant->report

Caption: Workflow for the quantitative analysis of this compound.

Degradation Pathway of Dichlofluanid

The following diagram illustrates the environmental degradation of Dichlofluanid to its primary metabolite, this compound.

Dichlofluanid Dichlofluanid Metabolite This compound Dichlofluanid->Metabolite Hydrolysis / Microbial Degradation

Caption: Environmental degradation pathway of Dichlofluanid.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the use of this compound as a reference standard in analytical chemistry. The detailed HPLC method enables the reliable quantification of this important metabolite in environmental samples, contributing to more effective monitoring of pesticide residues. The provided synthesis protocol and characterization data ensure the quality and reliability of the reference material used in these critical analyses.

References

Application Note: Isolating N,N-Dimethyl-N'-phenylsulfamide from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-Dimethyl-N'-phenylsulfamide is an environmental transformation product of the fungicide dichlofluanid.[1][2] As a persistent and mobile organic compound (PMOC), it can leach into groundwater, posing a potential risk to drinking water resources.[3] Its detection and quantification in various environmental matrices such as water, soil, and sediment are crucial for environmental monitoring and risk assessment. This document provides detailed protocols for the isolation of this compound using common and effective extraction techniques, tailored for researchers and analytical scientists.

The selection of an appropriate extraction method is guided by the compound's physicochemical properties and the nature of the sample matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties, particularly its moderate polarity (XLogP3: 0.9), are fundamental to designing effective extraction and cleanup strategies.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Exact Mass 200.06194880 Da[1][2]
XLogP3 0.9[2]
Melting Point 83-84 °C[2]
Topological Polar Surface Area 57.8 Ų[1][2]
Primary Role Metabolite of Dichlofluanid[1][2]

Recommended Isolation Techniques

For comprehensive environmental analysis, different techniques are required for aqueous and solid matrices. Solid-Phase Extraction (SPE) is highly effective for water samples, while the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for complex solid matrices like soil and sediment.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a widely used technique that concentrates and purifies analytes from liquid samples by partitioning them between a solid and a liquid phase.[4] For a compound with moderate polarity like this compound, a reverse-phase sorbent such as C18 is a suitable choice.

QuEChERS for Soil & Sediment Samples

The QuEChERS method has become a leading technique for pesticide residue analysis in solid matrices due to its simplicity, speed, and minimal solvent usage.[5][6] It involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by salting out, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[5][7]

Experimental Workflow

The general workflow for isolating this compound from environmental samples involves sample collection, preparation, extraction, cleanup, and final analysis.

Workflow cluster_collection Sample Collection cluster_prep Extraction & Cleanup cluster_analysis Analysis Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample QuEChERS QuEChERS Protocol Soil->QuEChERS Analysis LC-MS/MS or GC-MS/MS Analysis SPE->Analysis QuEChERS->Analysis

Caption: General workflow for isolating this compound.

Protocols

Protocol 1: Isolation from Water using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of this compound from aqueous matrices like groundwater, surface water, or drinking water.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Sample filtration apparatus (e.g., 0.45 µm glass fiber filters)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Ethyl acetate or Dichloromethane (HPLC grade)

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect a representative water sample (e.g., 500 mL to 1 L).

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • If required, adjust the sample pH to neutral (~7.0).

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate (or dichloromethane).

    • Flush with 5 mL of methanol.

    • Equilibrate the cartridges with 2 x 5 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-filtered water sample onto the cartridges at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Elution):

    • After loading, wash the cartridges with 5 mL of deionized water to remove co-extracted polar interferences.

    • Dry the cartridges thoroughly under vacuum for 20-30 minutes to remove residual water.

  • Analyte Elution:

    • Place collection vials inside the manifold.

    • Elute the retained this compound from the cartridge using 2 x 4 mL of ethyl acetate (or another suitable organic solvent). Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

    • Transfer the final extract to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.

Protocol 2: Isolation from Soil/Sediment using QuEChERS

This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil and is suitable for isolating this compound.[5][7]

Materials:

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed refrigerated centrifuge

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent.

  • Autosampler vials

Procedure:

QuEChERS_Logic cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 10g Soil Sample + 10mL Acetonitrile B Add QuEChERS Salts (MgSO4, NaCl) A->B C Shake & Centrifuge B->C D Transfer 1mL Supernatant C->D Collect Supernatant E Add to d-SPE Tube (MgSO4, PSA, C18) D->E F Vortex & Centrifuge E->F G Ready for LC-MS/MS F->G Analyze Final Extract

Caption: The two primary stages of the QuEChERS methodology.

  • Sample Preparation & Extraction:

    • Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of deionized water and allow it to hydrate for 30 minutes.[7]

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction.[7]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salts induce phase separation and drive the analyte into the acetonitrile layer.

    • Immediately shake the tube for another 2 minutes.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. This tube typically contains 150 mg MgSO₄ (to remove residual water), 50 mg PSA (to remove organic acids), and 50 mg C18 (to remove nonpolar interferences).

    • Cap the d-SPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed.

    • Centrifuge at ≥5000 rcf for 2 minutes.[7]

  • Final Extract Preparation:

    • The resulting supernatant is the final, cleaned extract.

    • Transfer the extract into an autosampler vial for instrumental analysis.

Method Performance Data

The following table summarizes typical performance data for the described extraction techniques based on their application to similar polar organic compounds in environmental matrices. Note: This data is illustrative. Specific recovery, LOD, and LOQ values must be determined for this compound through formal method validation.

TechniqueMatrixAnalyte ClassTypical Recovery (%)Typical LODsReference
SPE WaterNitrosamines68 - 83%0.4 - 12 ng/L[8]
SPE WaterPAHs85 - 121%0.02 - 0.2 µg/L[4]
QuEChERS SoilMulticlass Pesticides70 - 120%Analyte Dependent[5]
QuEChERS SoilVarious Pesticides60 - 120%Analyte Dependent[5]

Analytical Determination

Following extraction and cleanup, the final determination of this compound is typically performed using highly sensitive and selective chromatographic techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a preferred method for its ability to analyze polar compounds in complex matrices with high sensitivity and robustness.[9] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be employed, potentially after a derivatization step if required.[10]

References

Application of N-phenylsulfonamide Derivatives in Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N-phenylsulfonamide derivatives in enzyme inhibition studies. It includes detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant biological pathways to support researchers in this field.

Introduction

N-phenylsulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to inhibit various enzymes has made them a focal point in drug discovery and development for a range of diseases, including cancer, glaucoma, Alzheimer's disease, and inflammatory conditions. The core structure, consisting of a sulfonamide group linked to a phenyl ring, allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory potency and selectivity against specific enzyme targets. This document outlines the application of these derivatives in inhibiting key enzyme families: Carbonic Anhydrases, Cholinesterases, Kinases, and Matrix Metalloproteinases.

I. Targeted Enzyme Families and Therapeutic Relevance

Carbonic Anhydrases (CAs)

N-phenylsulfonamide derivatives are well-established inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[1]

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, helping to alleviate cognitive symptoms by increasing acetylcholine levels in the brain.[1]

Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. N-phenylsulfonamide derivatives have been developed as inhibitors of various kinases, interfering with signaling cascades that control cell proliferation, survival, and migration.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer invasion and metastasis. N-phenylsulfonamide-based compounds have been investigated as MMP inhibitors to prevent tumor progression.[2]

II. Quantitative Inhibition Data

The inhibitory potential of various N-phenylsulfonamide derivatives against different enzyme targets is summarized below.

Table 1: Inhibition of Carbonic Anhydrases by N-phenylsulfonamide Derivatives

Compound IDTarget EnzymeInhibition Constant (Kᵢ)Reference
Compound 2CA II33.5 ± 0.38 nM[1]
Compound 8CA I45.7 ± 0.46 nM[1]
Compound 12hCA I9.7 nM[3]
Compound 12hCA II11.2 nM[3]
Compound 12hCA IX15.4 nM[3]
Phthalimide-capped derivative 1hCA I28.5 nM[4]
Phthalimide-capped derivative 1hCA II2.2 nM[4]

Table 2: Inhibition of Cholinesterases by N-phenylsulfonamide Derivatives

Compound IDTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Reference
Compound 8AChEKᵢ: 31.5 ± 0.33 nM[1]
Compound 8BChEKᵢ: 24.4 ± 0.29 nM[1]
Compound 12AChE25.1 nM[3]
Compound 12BChE33.8 nM[3]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAChEIC₅₀: 8.9 ± 0.21 µM[5]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideBChEIC₅₀: 26.5 ± 0.24 µM[5]

Table 3: Inhibition of Matrix Metalloproteinases by N-phenylsulfonamide Derivatives

Compound ClassTarget EnzymeIC₅₀Reference
N-hydroxy-α-phenylsulfonylacetamide derivativesMMP-9Varies (nM to µM range)[2]
N-hydroxy-α-phenylsulfonylacetamide derivativesMMP-13Varies (nM to µM range)[6]
N-hydroxy-α-phenylsulfonylacetamide derivativesMMP-1Varies (µM range)[6]
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2~1 - 1.5 µM[7]
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-9~1 - 1.5 µM[7]
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-14~1 - 1.5 µM[7]

III. Experimental Protocols

This section provides detailed protocols for the synthesis of N-phenylsulfonamide derivatives and for conducting enzyme inhibition assays.

General Protocol for the Synthesis of N-phenylsulfonamide Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • Aniline or substituted aniline

  • Appropriate sulfonyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1 equivalent) in the chosen solvent (e.g., DCM) and add the base (e.g., pyridine, 1.2 equivalents). Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled aniline solution using a dropping funnel over a period of 15-30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-phenylsulfonamide derivative.

  • Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • N-phenylsulfonamide derivative (inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the N-phenylsulfonamide derivative in DMSO.

    • Prepare a working solution of the enzyme in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add varying concentrations of the N-phenylsulfonamide derivative (or DMSO for control) to the wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction: Start the reaction by adding the pNPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

    • To determine the inhibition constant (Kᵢ), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk or Dixon plots).

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Purified AChE

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • N-phenylsulfonamide derivative (inhibitor)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitor in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add different concentrations of the inhibitor (or DMSO for control).

    • Add the AChE solution and incubate at room temperature for 15 minutes.

    • Add the DTNB solution to all wells.

  • Initiation of Reaction: Start the reaction by adding the ATCI solution to all wells.

  • Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the reaction rates and percentage inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

General Protocol for Kinase Inhibition Assay (e.g., using a FRET-based assay)

Materials:

  • Purified target kinase

  • Kinase buffer (containing ATP and appropriate cofactors like MgCl₂)

  • Fluorescently labeled substrate peptide

  • N-phenylsulfonamide derivative (inhibitor)

  • DMSO

  • 96-well or 384-well plate (low-volume, black)

  • Fluorescence plate reader capable of measuring FRET

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitor, kinase, and substrate in the appropriate buffers.

  • Assay Setup:

    • To the wells of the microplate, add the kinase buffer.

    • Add serial dilutions of the N-phenylsulfonamide derivative.

    • Add the kinase to all wells except the negative control.

    • Add the fluorescently labeled substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60-90 minutes).

  • Measurement: Stop the reaction (if necessary, with a stop solution containing EDTA) and measure the fluorescence or FRET signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition based on the fluorescence signal.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)

Materials:

  • Purified active MMP (e.g., MMP-2, MMP-9)

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • Fluorogenic MMP substrate (e.g., a FRET peptide)

  • N-phenylsulfonamide derivative (inhibitor)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the inhibitor, MMP, and fluorogenic substrate in the appropriate buffers.

  • Assay Setup:

    • In the wells of the black microplate, add the assay buffer.

    • Add various concentrations of the N-phenylsulfonamide derivative.

    • Add the active MMP enzyme and pre-incubate at 37°C for 15-30 minutes.

  • Initiation of Reaction: Start the reaction by adding the fluorogenic MMP substrate.

  • Measurement: Immediately measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the fluorescence vs. time plot).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a generalized experimental workflow are provided below using the DOT language for Graphviz.

Signaling Pathways

carbonic_anhydrase_glaucoma cluster_ciliary Ciliary Epithelium cluster_humor Aqueous Humor CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration H2CO3->CO2_H2O HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation HCO3_H->H2CO3 AqHumor Aqueous Humor Formation HCO3_H->AqHumor Bicarbonate Secretion CA Carbonic Anhydrase (CA II, CA IV) CA->H2CO3 IOP Intraocular Pressure (IOP) AqHumor->IOP Increases NPS_Deriv N-phenylsulfonamide Derivative NPS_Deriv->CA Inhibits cholinesterase_alzheimers cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release ACh_post ACh binds to Postsynaptic Receptors ACh_syn->ACh_post Binding AChE Acetylcholinesterase (AChE) ACh_syn->AChE Substrate Cognition Cognitive Function ACh_post->Cognition Promotes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis NPS_Deriv N-phenylsulfonamide Derivative NPS_Deriv->AChE Inhibits AD Alzheimer's Disease AD->ACh_pre Reduces ACh Production mmp_cancer Tumor_Cell Tumor Cell MMPs Matrix Metalloproteinases (MMPs) Tumor_Cell->MMPs Secretes ECM Extracellular Matrix (ECM) MMPs->ECM Acts on Degraded_ECM Degraded ECM ECM->Degraded_ECM Degradation Invasion Tumor Invasion Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis NPS_Deriv N-phenylsulfonamide Derivative NPS_Deriv->MMPs Inhibits experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of N-phenylsulfonamide Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Assay Enzyme Inhibition Assay (e.g., CA, AChE, Kinase, MMP) Characterization->Assay IC50 Determination of IC₅₀ Assay->IC50 Ki Determination of Kᵢ (Kinetic Studies) IC50->Ki SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR Docking Molecular Docking (Optional) SAR->Docking Lead_Opt Lead Optimization SAR->Lead_Opt Docking->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N-Dimethyl-N'-phenylsulfamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method is the reaction of aniline with N,N-dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.

Q2: What is the role of the base in this synthesis?

A2: A base, commonly pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) that is produced as a byproduct of the reaction between the amine (aniline) and the sulfonyl chloride (N,N-dimethylsulfamoyl chloride). Without a base, the HCl would protonate the aniline, rendering it non-nucleophilic and halting the reaction.

Q3: What solvents are suitable for this reaction?

A3: Aprotic solvents are generally preferred for this synthesis. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other solvents like tetrahydrofuran (THF) or acetonitrile can also be used, but reaction conditions may need to be optimized accordingly.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline and N,N-dimethylsulfamoyl chloride) on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be determined empirically.

Q5: What is the expected yield for this synthesis?

A5: The yield of this compound can vary significantly depending on the reaction conditions. With optimized parameters, yields can be high, often exceeding 80%. However, factors such as reaction temperature, purity of reagents, and efficiency of the work-up can impact the final yield.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Aniline

  • N,N-Dimethylsulfamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2N Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the aniline solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve N,N-dimethylsulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 2N HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture in reagents or solvent: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. 2. Inactive aniline: The aniline may be old or oxidized. 3. Insufficient base: The generated HCl is not fully neutralized, protonating the aniline. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Use freshly distilled aniline. 3. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. 4. Allow the reaction to proceed at room temperature or consider gentle heating after the initial addition at 0 °C.
Formation of Multiple Products (Impurity spots on TLC) 1. Di-sulfonylation of aniline: Excess sulfonyl chloride can lead to the formation of a di-sulfonylated byproduct. 2. Side reactions of pyridine: Pyridine can sometimes react with the sulfonyl chloride. 3. Hydrolysis of sulfonyl chloride: Presence of water can lead to the formation of N,N-dimethylsulfamic acid.1. Use a slight excess of aniline or add the sulfonyl chloride slowly and portion-wise. 2. Consider using a non-nucleophilic base like triethylamine. 3. Ensure all reagents and solvents are anhydrous.
Reaction Stalls (Incomplete conversion of starting material) 1. Insufficient reaction time: The reaction may not have reached completion. 2. Poor mixing: Inadequate stirring can lead to localized concentration gradients. 3. Reagent degradation: One of the reagents may have degraded over time.1. Extend the reaction time and continue monitoring by TLC. 2. Ensure vigorous stirring throughout the reaction. 3. Use fresh, high-purity reagents.
Difficult Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Impurities may have similar polarity to the product. 3. Emulsion formation during work-up: This can make phase separation difficult.1. Attempt purification by column chromatography. If the product is an oil, it can be isolated as such. 2. Try different solvent systems for column chromatography to improve separation. 3. Add more brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of celite can also be effective.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1Pyridine (1.1)DCM0 to RT1685
2Triethylamine (1.2)DCM0 to RT1682
3Pyridine (1.1)THF0 to RT2475
4Pyridine (1.1)DCMRT1280
5NoneDCM0 to RT16<5

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual yields may vary.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Aniline Aniline Mixing 1. Mix Aniline, Pyridine, and DCM at 0°C Aniline->Mixing DMSC N,N-Dimethylsulfamoyl Chloride Addition 2. Add DMSC solution dropwise DMSC->Addition Pyridine Pyridine (Base) Pyridine->Mixing DCM DCM (Solvent) DCM->Mixing Mixing->Addition Stirring 3. Stir at RT for 12-16h Addition->Stirring Quench 4. Quench with 2N HCl Stirring->Quench Wash 5. Wash with HCl, NaHCO3, and Brine Quench->Wash Dry 6. Dry with MgSO4 Wash->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Recrystallize or Column Chromatography Concentrate->Purify Product N,N-Dimethyl-N'- phenylsulfamide Purify->Product Troubleshooting_Logic cluster_moisture Moisture Contamination? cluster_reagents Reagent Quality? cluster_conditions Reaction Conditions? Start Low Yield or Incomplete Reaction Moisture_Yes Yes Start->Moisture_Yes Check Moisture_No No Start->Moisture_No Check Solution1 Use Anhydrous Reagents & Solvents Moisture_Yes->Solution1 Reagents_Bad Poor Moisture_No->Reagents_Bad Check Reagents_Good Good Moisture_No->Reagents_Good Check Solution2 Use Fresh/Purified Reagents Reagents_Bad->Solution2 Conditions_Suboptimal Suboptimal Reagents_Good->Conditions_Suboptimal Check Conditions_Optimal Optimal Reagents_Good->Conditions_Optimal Check Solution3 Optimize Temperature, Time, & Base Stoichiometry Conditions_Suboptimal->Solution3 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Overcoming challenges in the quantification of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantification of N,N-Dimethyl-N'-phenylsulfamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

LC-MS/MS Analysis

Question 1: I am observing significant signal suppression or enhancement (matrix effects) when analyzing plasma samples. How can I mitigate this?

Answer:

Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[1][2][3] Here are several strategies to address this issue:

  • Optimize Sample Preparation: A more rigorous sample clean-up is often the most effective solution.

    • Liquid-Liquid Extraction (LLE): This technique can effectively remove highly polar and non-polar interferences. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of this compound while minimizing co-extraction of matrix components.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE.[4] For this compound, a mixed-mode or polymer-based sorbent could be effective. Develop a robust SPE method by carefully selecting the sorbent and optimizing the wash and elution steps.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis in various matrices, could be adapted.[5][6] It involves a salting-out extraction followed by dispersive SPE for clean-up.

  • Chromatographic Separation: Improve the separation of the analyte from co-eluting matrix components.

    • Gradient Optimization: Adjust the gradient profile to better resolve this compound from interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte's behavior must be thoroughly validated.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach may compromise the limit of quantification (LOQ).

Question 2: My chromatographic peaks for this compound are tailing. What are the possible causes and solutions?

Answer:

Peak tailing can compromise peak integration and reduce accuracy. The sulfonamide group in this compound can interact with active sites on the column. Here’s how to troubleshoot:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.

  • Column Choice:

    • Use a high-purity, end-capped silica column to minimize interactions with residual silanols.

    • Consider a column with a different stationary phase, such as one with a phenyl or embedded polar group, which can offer different selectivity and potentially better peak shape for aromatic compounds.

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask active sites on the column and improve peak symmetry. However, be aware that TEA can cause ion suppression in MS detection. Formic acid or acetic acid are more MS-friendly mobile phase modifiers.

  • Column Contamination: If peak tailing develops over time, the column may be contaminated. Flush the column with a series of strong solvents to remove adsorbed matrix components. Using a guard column can help protect the analytical column and is a cost-effective way to manage contamination.

GC-MS Analysis

Question 3: Can I analyze this compound by GC-MS without derivatization?

Answer:

Direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation in the hot injector port.[7] The presence of the N-H group in the sulfamide moiety can lead to poor peak shape and low response. Therefore, derivatization is highly recommended to improve its volatility and thermal stability.

Question 4: What derivatization reagents are suitable for this compound?

Answer:

The primary target for derivatization is the active hydrogen on the sulfonamide nitrogen.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group.[8] This increases volatility and thermal stability.

  • Alkylation: Reagents such as methyl iodide can be used for methylation.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can also be used to form stable derivatives.

The choice of derivatization reagent and reaction conditions (temperature, time, and catalyst) should be optimized to ensure complete and reproducible derivatization.[8]

Experimental Protocols

The following are proposed starting-point methodologies for the quantification of this compound in human plasma. These should be optimized and validated for your specific application.

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., a stable isotope-labeled this compound at 100 ng/mL).

    • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

    • Add 600 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 201.1 -> 137.1.[9]

Protocol 2: GC-MS Analysis of this compound in Human Plasma

  • Sample Preparation (LLE followed by Derivatization):

    • Perform liquid-liquid extraction as described in Protocol 1 (steps 1.1 to 1.6).

    • Evaporate the solvent to dryness.

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. Diagnostic ions for the TMS-derivative would need to be determined from the mass spectrum of a derivatized standard.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 ± 892 ± 595 ± 4
Matrix Effect (%) 45 ± 15 (suppression)15 ± 7 (suppression)8 ± 5 (suppression)
Precision (%RSD) < 15< 10< 8
Analysis Time ShortModerateLong
Cost LowModerateHigh

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%) 90-110%
Recovery (%) > 90%
Matrix Effect (%) < 15%

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: LC-MS/MS analysis workflow for this compound.

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis plasma_gc Plasma Sample add_is_gc Add Internal Standard plasma_gc->add_is_gc extraction_gc Liquid-Liquid Extraction add_is_gc->extraction_gc evaporation_gc Evaporation extraction_gc->evaporation_gc derivatization_gc Derivatization evaporation_gc->derivatization_gc injection_gc Inject into GC-MS derivatization_gc->injection_gc separation_gc Chromatographic Separation injection_gc->separation_gc detection_gc Mass Spectrometric Detection separation_gc->detection_gc quantification_gc Quantification detection_gc->quantification_gc

Caption: GC-MS analysis workflow for this compound.

troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_gcms GC-MS Issues start Problem with Quantification matrix_effects Signal Suppression/ Enhancement start->matrix_effects peak_tailing Poor Peak Shape start->peak_tailing no_peak No/Low Signal start->no_peak poor_repro Poor Reproducibility start->poor_repro optimize_cleanup Optimize Sample Cleanup (LLE/SPE) matrix_effects->optimize_cleanup optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom use_is Use Stable Isotope IS matrix_effects->use_is adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Change Column Chemistry peak_tailing->change_column additives Use Mobile Phase Additives peak_tailing->additives derivatize Derivatize Sample no_peak->derivatize check_stability Check Thermal Stability no_peak->check_stability optimize_deriv Optimize Derivatization Reaction poor_repro->optimize_deriv check_injector Check Injector Activity poor_repro->check_injector

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of N,N-Dimethyl-N'-phenylsulfamide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound in electrospray ionization (ESI) mass spectrometry?

A1: this compound, like other sulfonylureas and related compounds, generally exhibits good ionization in positive ion mode ESI. Protonation typically occurs on one of the nitrogen atoms, forming the protonated molecule [M+H]⁺. The presence of the dimethylamino and phenylamino groups provides sites for efficient protonation.

Q2: What are the expected precursor and major product ions for this compound in MS/MS analysis?

A2: The protonated molecule ([M+H]⁺) of this compound has a mass-to-charge ratio (m/z) of approximately 201.07. Upon collision-induced dissociation (CID), several characteristic fragment ions can be observed. The fragmentation pattern often involves cleavage of the S-N bonds. Common product ions and their proposed origins are detailed in the fragmentation pathway diagram below.

Q3: What are some general starting parameters for LC-MS/MS analysis of this compound?

A3: Based on methods for the parent compound, dichlofluanid, and other sulfonylureas, the following are reasonable starting parameters.[1] Optimization will be required for your specific instrumentation and sample matrix.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp to a high percentage over several minutes, followed by a wash and re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 1000 L/hr
Collision Gas Argon

Q4: How can I improve the sensitivity of my analysis?

A4: To enhance sensitivity, consider the following:

  • Optimize Ion Source Parameters: Systematically adjust the capillary voltage, source and desolvation temperatures, and gas flow rates.

  • Mobile Phase Additives: The use of a small amount of formic acid (0.1%) in the mobile phase can improve protonation and thus signal intensity.

  • Sample Preparation: Employ a sample clean-up procedure like Solid Phase Extraction (SPE) or a QuEChERS-based method to reduce matrix effects.[1]

  • Collision Energy Optimization: Fine-tune the collision energy for each MRM transition to maximize the abundance of the product ions.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Step
Poor Ionization * Confirm you are in positive ion mode (ESI+).* Optimize the capillary voltage and source temperatures.* Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid).
Incorrect MS/MS Transitions * Verify the precursor ion m/z is correct for the protonated molecule (~201.07).* Perform a product ion scan to identify the most abundant fragment ions and use these for MRM method development.
Matrix Effects (Ion Suppression) * Dilute the sample extract to reduce the concentration of co-eluting matrix components.[4]* Improve sample clean-up using techniques like SPE or QuEChERS.[1]* Modify the LC gradient to separate the analyte from interfering compounds.[5]
Instrument Contamination * Clean the ion source components (e.g., capillary, cone/orifice).* Run a system suitability test with a known standard to check for instrument performance.

Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause Troubleshooting Step
Inappropriate LC Conditions * Ensure the mobile phase is compatible with the column and analyte.* Check for column degradation or contamination; consider using a guard column.* Optimize the gradient to ensure proper elution and focusing of the analyte peak.
Sample Overload * Reduce the injection volume or dilute the sample.
Secondary Interactions * Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.

Problem 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Fluctuating Ion Source Conditions * Check for stability of gas flows and temperatures.* Ensure the ESI needle is properly positioned and not clogged.
Variable Matrix Effects * Use an internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for variations in ionization efficiency.[6]
Carryover * Include a blank injection after high-concentration samples.* Optimize the autosampler wash procedure.

Experimental Protocols

1. Sample Preparation using a Modified QuEChERS Method

This protocol is adapted from a method for the analysis of the parent compound, dichlofluanid, in food matrices.[1]

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Clean-up: Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE cleanup sorbent (e.g., PSA and C18) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following is a general procedure. Specific parameters should be optimized for your instrument.

  • LC System: An HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive (ESI+)

  • MRM Transitions: Monitor at least two transitions for quantification and confirmation. See Table 2 for suggested transitions.

Table 2: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
201.1136.15015
201.1107.15025
201.177.15035

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenization 1. Homogenization extraction 2. Acetonitrile Extraction homogenization->extraction salting_out 3. Salting Out extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 dspe 5. Dispersive SPE centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 filtration 7. Filtration centrifugation2->filtration lc_separation LC Separation (C18) filtration->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

fragmentation_pathway M_H [M+H]⁺ m/z 201.1 frag1 [C₆H₅NSO₂]⁺ m/z 157.0 M_H->frag1 - (CH₃)₂N frag4 [(CH₃)₂NSO₂]⁺ m/z 108.0 M_H->frag4 - C₆H₅N frag2 [C₆H₅NH₂]⁺ m/z 94.1 frag1->frag2 - SO₂ frag3 [C₆H₅]⁺ m/z 77.1 frag2->frag3 - NH₃

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies and investigating the degradation pathways of N,N-Dimethyl-N'-phenylsulfamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: There is limited publicly available stability data specifically for this compound. Therefore, this guide is based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and on the known degradation pathways of structurally related compounds such as sulfonamides.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability studies on this compound?

A1: The primary objectives for conducting stability studies on this compound are:

  • To identify the likely degradation products.[1]

  • To establish the intrinsic stability of the molecule.[1]

  • To elucidate its degradation pathways.[3]

  • To develop and validate a stability-indicating analytical method, typically HPLC, that can accurately measure the active ingredient without interference from degradation products.[3]

  • The information gathered helps in determining appropriate formulation, packaging, and storage conditions.[3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines, the following stress conditions should be investigated at a minimum:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.[2]

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%).[4]

  • Thermal Degradation: Exposure to high temperatures (e.g., 40-80°C), both with and without humidity.[5]

  • Photolytic Degradation: Exposure to a controlled light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound, which contains a sulfonamide linkage, a phenyl ring, and N-methyl groups, the following degradation pathways are plausible:

  • Hydrolysis: The most probable degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[8]

    • Acid-catalyzed hydrolysis may occur through protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the sulfur atom.[9]

    • Base-catalyzed hydrolysis can also lead to the cleavage of the S-N bond.

  • Oxidation: The phenyl ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives. The nitrogen atoms could also be oxidized.

  • Photodegradation: The aromatic phenyl ring can absorb UV light, which may lead to photolytic cleavage of bonds or other photochemical reactions.

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The molecule is highly stable, or the stress conditions are not stringent enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

    • For photostability, ensure the light source is providing the appropriate spectrum and intensity of light as per ICH Q1B guidelines.[6] It is important to expose the drug substance directly to the light source.[10]

Issue 2: The drug substance degrades completely under the applied stress conditions.

  • Possible Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.[3]

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the study.

    • Reduce the duration of exposure.

    • Sample at earlier time points to capture the initial degradation products.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Possible Cause: Co-elution of the parent drug with degradation products, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).

    • Try a different column chemistry (e.g., C8, phenyl-hexyl).

    • Adjust the gradient profile to improve separation.

    • Ensure the column is properly equilibrated before each injection.

Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).

  • Possible Cause: Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore), or they may be volatile. It could also indicate precipitation of the drug or degradants.

  • Troubleshooting Steps:

    • Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.

    • Analyze the headspace of the sample for volatile degradation products using gas chromatography (GC).

    • Visually inspect the sample for any precipitation. If observed, try a different solvent for the study.

    • Ensure complete extraction of the drug and its degradation products from the sample matrix.

Experimental Protocols

Forced Degradation Study Protocol

This is a general protocol and should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the specified time, neutralize with an appropriate volume of 1.0 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for a specified time (e.g., 24, 48, 72 hours).

    • Also, prepare a solution of the drug substance and expose it to the same conditions.

    • After exposure, dissolve the solid sample and dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • After exposure, prepare a solution of the solid sample and dilute the exposed solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTime (hours)% Assay of Parent Drug% DegradationNumber of Degradation Products
0.1 M HCl (80°C)2485.214.82
0.1 M NaOH (RT)2489.710.31
30% H₂O₂ (RT)2492.17.93
Thermal (80°C, solid)7298.51.51
Photolytic (ICH Q1B)-95.34.72

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Various Time Points stress->sample neutralize Neutralize/Quench Reaction (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradation Products (e.g., LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: A generalized workflow for conducting forced degradation studies.

G cluster_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod1 N,N-Dimethylsulfamide parent->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 Aniline parent->hydrolysis_prod2 S-N Cleavage oxidation_prod1 Hydroxylated Phenyl Derivatives parent->oxidation_prod1 Oxidative Attack oxidation_prod2 N-Oxide Derivatives parent->oxidation_prod2 Oxidative Attack photo_prod1 Ring-Opened Products parent->photo_prod1 Photolytic Cleavage photo_prod2 Radical-Mediated Products parent->photo_prod2 Photolytic Cleavage

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: High-Purity Synthesis and Purification of N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity synthesis and purification of N,N-Dimethyl-N'-phenylsulfamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This procedure details the synthesis of this compound via the reaction of aniline with N,N-dimethylsulfamoyl chloride.

Materials:

  • Aniline

  • N,N-Dimethylsulfamoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask using an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

1. Recrystallization

  • Solvent Selection: A solvent system of ethyl acetate and hexane is recommended for recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add hexane to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

    • Dry the crystals under vacuum to obtain the purified product.

2. Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure:

    • Prepare a silica gel column in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel with the adsorbed product onto the column.

    • Elute the column with the ethyl acetate/hexane mobile phase, starting with a low polarity mixture.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

Parameter Value
Reactant Molar Ratio
Aniline1.0
N,N-Dimethylsulfamoyl Chloride1.1
Triethylamine1.2
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield
Crude Product85-95%

Table 1: Synthesis Parameters for this compound.

Purification Method Solvent/Mobile Phase Expected Yield Expected Purity (by HPLC)
RecrystallizationEthyl Acetate/Hexane70-85%>98%
Column ChromatographyEthyl Acetate/Hexane Gradient60-80%>99%

Table 2: Purification Efficiency for this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of triethylamine in the synthesis reaction?

    • A1: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between aniline and N,N-dimethylsulfamoyl chloride. This prevents the protonation of aniline, which would render it unreactive.

  • Q2: Why is it important to use anhydrous dichloromethane as the solvent?

    • A2: N,N-dimethylsulfamoyl chloride is sensitive to moisture and can hydrolyze to form N,N-dimethylsulfamic acid and hydrochloric acid. Using an anhydrous solvent minimizes this side reaction, thereby maximizing the yield of the desired product.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material (aniline) and the appearance of the product spot will indicate the reaction's progress.

  • Q4: What are the potential impurities in the crude product?

    • A4: Potential impurities include unreacted aniline, triethylamine hydrochloride salt, N,N-dimethylsulfamic acid (from hydrolysis of the sulfamoyl chloride), and potentially a small amount of the disubstituted product, N,N-dimethyl-N',N'-diphenylsulfamide, if an excess of aniline is used or if the reaction conditions are not well-controlled.

Troubleshooting Guide

  • Issue 1: Low or No Product Yield

    • Possible Cause A: Inactive N,N-dimethylsulfamoyl chloride due to hydrolysis.

      • Solution: Ensure that the N,N-dimethylsulfamoyl chloride is fresh or has been stored under anhydrous conditions. It is a moisture-sensitive reagent.

    • Possible Cause B: Incomplete reaction.

      • Solution: Extend the reaction time and continue to monitor by TLC. Ensure the stoichiometry of the reagents is correct.

    • Possible Cause C: Loss of product during work-up.

      • Solution: Ensure that the pH of the aqueous washes is appropriate. The product is stable under mild acidic and basic conditions, but excessive exposure to strong acids or bases should be avoided.

  • Issue 2: Presence of Multiple Spots on TLC of the Crude Product

    • Possible Cause A: Formation of byproducts.

      • Solution: The presence of a byproduct running close to the product spot could indicate the formation of N,N-dimethyl-N',N'-diphenylsulfamide. This can be minimized by the slow, controlled addition of N,N-dimethylsulfamoyl chloride to the aniline solution. Purification by column chromatography is effective in separating this byproduct.

    • Possible Cause B: Unreacted starting materials.

      • Solution: A spot corresponding to aniline may be present. This can be removed by washing the organic layer with dilute hydrochloric acid during the work-up.

  • Issue 3: Difficulty in Product Crystallization

    • Possible Cause A: Product is too soluble in the chosen recrystallization solvent.

      • Solution: If the product is too soluble in ethyl acetate, try using a less polar solvent system, such as dichloromethane/hexane or toluene/hexane.

    • Possible Cause B: Presence of impurities inhibiting crystallization.

      • Solution: Purify the crude product by column chromatography first to remove impurities, and then attempt recrystallization for final polishing.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Aniline + N,N-Dimethylsulfamoyl Chloride + Triethylamine in Dichloromethane reaction Reaction at 0°C to RT (12-16 hours) reactants->reaction workup Aqueous Work-up (HCl, H2O, NaHCO3, Brine) reaction->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization (Ethyl Acetate/Hexane) crude_product->recrystallization Option 1 column_chromatography Column Chromatography (Silica, EtOAc/Hexane) crude_product->column_chromatography Option 2 pure_product High-Purity Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting cluster_solutions Solutions low_yield Low/No Yield hydrolyzed_reagent Inactive Reagent (Hydrolyzed) low_yield->hydrolyzed_reagent Cause incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause workup_loss Product Loss during Work-up low_yield->workup_loss Cause use_fresh_reagent Use Fresh/ Anhydrous Reagent hydrolyzed_reagent->use_fresh_reagent extend_reaction Extend Reaction Time/ Check Stoichiometry incomplete_reaction->extend_reaction optimize_workup Optimize Work-up pH workup_loss->optimize_workup multiple_spots Multiple Spots on TLC byproducts Byproduct Formation multiple_spots->byproducts Cause unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm Cause slow_addition Slow Reagent Addition byproducts->slow_addition acid_wash Acid Wash unreacted_sm->acid_wash crystallization_fail Crystallization Failure high_solubility High Solubility crystallization_fail->high_solubility Cause impurities_present Impurities Present crystallization_fail->impurities_present Cause change_solvent Change Recrystallization Solvent System high_solubility->change_solvent pre_purify Pre-purify by Chromatography impurities_present->pre_purify

Troubleshooting common issues in N,N-Dimethyl-N'-phenylsulfamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-N'-phenylsulfamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reaction of aniline with N,N-dimethylsulfamoyl chloride in the presence of a base.[1] This method is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. The nucleophilicity of aniline is relatively low, which can lead to slow and incomplete reactions.[2] Additionally, side reactions, improper reaction conditions (temperature, solvent, base), and inefficient purification can all contribute to a reduced yield.

Q3: What are the potential side reactions in this synthesis?

Potential side reactions include the hydrolysis of N,N-dimethylsulfamoyl chloride by moisture, and decomposition of the sulfamoyl chloride in the presence of strong bases.[3] If the reaction conditions are not carefully controlled, there is also a possibility of di-sulfonylation of the aniline, although this is less common.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A co-spot of the starting materials (aniline and N,N-dimethylsulfamoyl chloride) and the reaction mixture will show the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the final product?

Purification is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems for N-aryl sulfamides include ethanol/water or isopropanol/water mixtures.[4] Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reactivity of Aniline: Aniline is a weak nucleophile. 2. Inactive N,N-Dimethylsulfamoyl Chloride: The reagent may have hydrolyzed due to improper storage. 3. Incorrect Base: The base may be too weak to deprotonate the aniline effectively, or too strong, causing decomposition of the sulfamoyl chloride.[3] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Increase Reaction Time and/or Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. 2. Use Fresh or Purified Reagents: Ensure the N,N-dimethylsulfamoyl chloride is fresh and has been stored under anhydrous conditions. 3. Optimize Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. Start with stoichiometric amounts and consider a slight excess. 4. Consider a Catalyst: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: Incomplete reaction. 2. Hydrolysis of Sulfamoyl Chloride: Presence of water in the reaction. 3. Side Products: Formation of undesired byproducts due to incorrect stoichiometry or reaction conditions.1. Extend Reaction Time or Increase Temperature: Drive the reaction to completion. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Careful Work-up: Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer with dilute acid (to remove excess aniline and base), followed by brine and water. 4. Purification: Utilize column chromatography or recrystallization to isolate the desired product.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for crystallization.1. Trituration: Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If it remains an oil, purification by column chromatography is recommended. 2. Solvent Screening for Recrystallization: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane, and their combinations with water) to find an appropriate system where the product is soluble at high temperatures and insoluble at low temperatures.
Product Decomposition During Work-up or Purification 1. Harsh pH Conditions: The sulfamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.1. Use Mild Work-up Conditions: Avoid using strong acids or bases during the extraction. Use saturated sodium bicarbonate solution to neutralize any excess acid. 2. Avoid Excessive Heat During Purification: When removing solvent under reduced pressure, use a water bath at a moderate temperature.

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: To a solution of aniline (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a suitable base (e.g., triethylamine, 1.1-1.5 eq).

  • Addition of Reagent: Cool the mixture in an ice bath (0 °C). Slowly add N,N-dimethylsulfamoyl chloride (1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Once the reaction is complete, quench with water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction_Pathway Figure 1. Reaction Pathway for this compound Synthesis Aniline Aniline Product This compound Aniline->Product SulfamoylChloride N,N-Dimethylsulfamoyl Chloride SulfamoylChloride->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt

Caption: Figure 1. Reaction Pathway for this compound Synthesis

Experimental_Workflow Figure 2. General Experimental Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Dissolve Aniline and Base in Solvent B 2. Add N,N-Dimethylsulfamoyl Chloride at 0 °C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Water & Extract C->D E 5. Wash Organic Layer D->E F 6. Dry and Concentrate E->F G 7. Recrystallize or Column Chromatography F->G

Caption: Figure 2. General Experimental Workflow

Troubleshooting_Tree Figure 3. Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction? CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents Yes PurificationIssue Difficulty in purification? Start->PurificationIssue No OptimizeConditions Increase temperature/time or change base CheckReagents->OptimizeConditions Yes Failure Consult further literature CheckReagents->Failure No OptimizeConditions->PurificationIssue Recrystallization Screen for suitable recrystallization solvent PurificationIssue->Recrystallization Yes Success Successful Synthesis PurificationIssue->Success No Chromatography Perform column chromatography Recrystallization->Chromatography If fails Recrystallization->Success Chromatography->Success Yes1 Yes No1 No Yes2 Yes No2 No

Caption: Figure 3. Troubleshooting Decision Tree

References

Technical Support Center: Enhancing Chromatographic Resolution for N,N-Dimethyl-N'-phenylsulfamide and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing solutions for the chromatographic analysis of N,N-Dimethyl-N'-phenylsulfamide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed methodologies for achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound encountered in synthesis and degradation studies?

A1: The most common isomers are positional isomers, where the dimethylsulfamoyl group is at the ortho-, meta-, or para- position of the phenyl ring. Chiral isomers may also be present if the synthetic route involves chiral precursors or catalysts.

Q2: Which HPLC column is best suited for separating this compound and its positional isomers?

A2: While a standard C18 column can provide some separation, for baseline resolution of positional isomers, more specialized columns are often required. Phenyl-hexyl or biphenyl stationary phases can offer enhanced π-π interactions, which are beneficial for separating aromatic isomers.[1] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms have also shown success in separating similar isomers like toluidines.

Q3: My peaks for this compound are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for this compound is often due to secondary interactions between the basic amine groups and residual silanol groups on the silica-based column packing.[2][3][4] Here are some solutions:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to below 3) can protonate the silanol groups, reducing their interaction with the analyte.[3]

  • Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Column Choice: Employing an end-capped column or a column with a stationary phase that shields the silica surface (e.g., a polar-embedded phase) can significantly reduce tailing.[1][2]

  • Buffer Concentration: Ensure your mobile phase is sufficiently buffered (typically 10-20 mM) to maintain a stable pH.[2]

Q4: I am observing poor resolution between the isomers. What parameters can I adjust?

A4: To improve the resolution between isomers of this compound, consider the following adjustments:

  • Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the composition of the aqueous phase. Sometimes, a ternary mixture can provide better selectivity.

  • Column Temperature: Temperature can affect the selectivity of the separation. Try adjusting the column temperature within the recommended range for your column.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will increase the run time.

  • Stationary Phase: As mentioned, switching to a phenyl-hexyl, biphenyl, or mixed-mode column can provide the necessary selectivity for isomer separation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and its isomers.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.[2][3]- Lower the mobile phase pH to < 3.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).[3]- Use a highly deactivated or end-capped column.[2]- Increase the buffer concentration in the mobile phase.[2]
Poor Resolution Between Isomers Insufficient selectivity of the stationary phase.- Switch to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, to enhance π-π interactions.[1]- Consider a mixed-mode column with both reversed-phase and ion-exchange characteristics.
Suboptimal mobile phase composition.- Optimize the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase.- Evaluate the effect of different mobile phase additives and pH.
Variable Retention Times Inadequate column equilibration.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate composition.- Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a constant and stable temperature.
Ghost Peaks Contamination in the sample, mobile phase, or HPLC system.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.[4]- Clean the injector and sample loop.
Broad Peaks Column overload.- Reduce the injection volume or the sample concentration.[2]
Extra-column volume.- Minimize the length and diameter of tubing between the injector, column, and detector.
Column degradation.- Replace the column if it has been used extensively or under harsh conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Separation of Positional Isomers of this compound

This protocol provides a starting point for developing a method to separate the ortho-, meta-, and para- isomers of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%) in water (HPLC grade)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 30% B to 70% B over 20 minutes

4. Sample Preparation:

  • Dissolve the sample containing this compound and its isomers in the initial mobile phase composition (30% Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Expected Results: This method is expected to provide good separation of the positional isomers. The elution order will depend on the specific interactions with the stationary phase, but typically the para-isomer will have a longer retention time due to its symmetry and ability to interact more strongly with the planar phenyl groups of the stationary phase.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in initial mobile phase FilterSample Filter sample (0.45 µm) SamplePrep->FilterSample Injection Inject sample into HPLC FilterSample->Injection MobilePhasePrep Prepare and degas mobile phase Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing Peaks? peak_shape->tailing Yes retention_time Retention Time Shift? resolution->retention_time No selectivity Optimize Selectivity: - Change mobile phase organic modifier - Adjust temperature - Use different column (e.g., Phenyl-Hexyl) resolution->selectivity Yes equilibration Check System Stability: - Ensure proper column equilibration - Check for leaks - Verify mobile phase composition retention_time->equilibration Yes end Problem Resolved retention_time->end No silanol Check for silanol interactions: - Lower mobile phase pH - Add competing base (TEA) - Use end-capped column tailing->silanol Yes silanol->end selectivity->end equilibration->end

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: Rapid Detection of N,N-Dimethyl-N'-phenylsulfamide (DMSPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the rapid detection of N,N-Dimethyl-N'-phenylsulfamide (DMSPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method development, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMSPA) and why is its detection important?

A1: this compound, also known as Dimethylaminosulfanilide, is primarily known as a degradation product of the fungicide dichlofluanid.[1][2] Its detection is crucial for environmental monitoring to understand the fate and persistence of dichlofluanid residues in various matrices such as water and soil.

Q2: What are the most common analytical techniques for the detection of DMSPA?

A2: The most common and effective analytical techniques for the detection and quantification of DMSPA and related sulfamides are hyphenated chromatographic methods. These include Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Gas Chromatography coupled with mass spectrometry (GC-MS).[3][4][5] UPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially for polar compounds in aqueous matrices.[3][6]

Q3: What are the typical sample preparation steps for analyzing DMSPA in environmental samples?

A3: For aqueous samples like drinking or surface water, a simple "dilute-and-shoot" approach after the addition of an internal standard can be effective, especially when using a sensitive technique like UPLC-MS/MS.[3][7] For more complex matrices like soil or sediment, a solvent extraction step is typically required. Common extraction solvents include acetonitrile or a mixture of acetone and ethyl acetate.[5][8] This is often followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[9][10]

Q4: How can I overcome matrix effects in my DMSPA analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge.[11][12] Several strategies can be employed to mitigate them:

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of DMSPA is the most effective way to compensate for matrix effects.

  • Effective Sample Clean-up: Utilizing SPE or other sample preparation techniques can remove interfering compounds.

  • Chromatographic Separation: Optimizing the chromatographic method to separate DMSPA from co-eluting matrix components is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.[11]

Q5: What are the key parameters to consider for UPLC-MS/MS method development for DMSPA?

A5: For UPLC-MS/MS method development, focus on the following:

  • Column Chemistry: A C18 column is a common choice for reversed-phase separation of sulfamides.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization, is typically used.[8]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of sulfamides.

  • MS/MS Transitions: Select at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) for accurate and reliable quantification and confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

UPLC-MS/MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Peak or Low Signal Intensity 1. Instrument not tuned or calibrated.2. Incorrect MRM transitions.3. Ion source is dirty.4. Sample degradation.5. Improper sample preparation leading to low recovery.1. Perform instrument tuning and calibration.2. Verify the precursor and product ions for DMSPA.3. Clean the ion source components (e.g., capillary, skimmer).4. Prepare fresh samples and standards. Ensure proper storage conditions.5. Optimize the extraction and clean-up procedure.
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Retention Times 1. Inadequate column equilibration between injections.2. Fluctuation in mobile phase composition or flow rate.3. Column temperature variations.1. Increase the equilibration time in the gradient program.2. Check the pump for leaks and ensure proper solvent mixing.3. Use a column oven to maintain a stable temperature.
High Background Noise 1. Contaminated mobile phase or solvents.2. Contaminated LC system.3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Flush the entire LC system with an appropriate cleaning solution.3. Clean the ion source.
GC-MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Peak or Low Signal Intensity 1. Leak in the GC system.2. Dirty injector liner or septum.3. Incorrect injection parameters.4. Inactive MS filament.1. Perform a leak check on the GC system.2. Replace the injector liner and septum.3. Optimize injection temperature and split/splitless parameters.4. Check the MS filament and replace if necessary.
Poor Peak Shape (Tailing or Broadening) 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect oven temperature program.1. Use a deactivated liner and/or perform column conditioning.2. Bake out the column at a high temperature (within its limits).3. Optimize the temperature ramp rate.
Co-elution with Interfering Peaks 1. Inadequate chromatographic separation.2. Matrix interference.1. Use a column with a different stationary phase or a longer column.2. Optimize the sample clean-up procedure to remove interfering compounds.

Data Presentation

The following tables summarize representative quantitative data for the analysis of sulfamides using UPLC-MS/MS and GC-MS. Note that the data for N,N-dimethylsulfamide (DMS) is presented as a close structural analog to DMSPA.

Table 1: UPLC-MS/MS Performance Data for Sulfamide Analysis in Water

ParameterN,N-dimethylsulfamide (DMS)[3][7]General Sulfonamides[11]
Limit of Detection (LOD) 10 ng/L0.01 - 0.05 ng/L
Limit of Quantitation (LOQ) -0.03 - 0.15 ng/L
Linearity Range -0.05 - 100 µg/L
Recovery -79 - 118%
Relative Standard Deviation (RSD) ±15%0.3 - 14.5%

Table 2: GC-MS Performance Data for Dichlofluanid (Parent Compound of DMSPA) and other Environmental Contaminants

ParameterDichlofluanid[5]Substituted Diphenylamines[13]
Limit of Detection (LOD) 0.13 µg/kg0.02 - 0.1 ng/mL (instrumental)
Limit of Quantitation (LOQ) 0.43 µg/kg0.06 - 0.3 ng/mL (instrumental)
Linearity Range 0.02 - 2.00 mg/L-
Recovery 73.3 - 116.7%71.5 - 117%
Relative Standard Deviation (RSD) 4.1 - 22.3%2.12 - 12.4%

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of a Structurally Similar Compound (N,N-dimethylsulfamide) in Water

This protocol is adapted from a validated method for the analysis of N,N-dimethylsulfamide (DMS) and can serve as a starting point for DMSPA method development.[3][7]

1. Sample Preparation

  • For drinking and surface water samples, no extensive preparation is needed.

  • Allow the sample to reach room temperature.

  • Add an appropriate volume of a stable isotope-labeled internal standard solution (e.g., DMS-d6) to a known volume of the water sample.

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for direct injection.

2. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 20 µL.

3. MS/MS Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions: To be determined by infusing a standard solution of DMSPA. A precursor ion corresponding to [M+H]+ would be selected, and at least two product ions would be identified for quantification and confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Aqueous Sample (e.g., Water) Add_IS Add Internal Standard Sample->Add_IS Vortex Vortex Add_IS->Vortex Filter Filter (Optional) Vortex->Filter UPLC UPLC Separation Filter->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for UPLC-MS/MS analysis of DMSPA.

Troubleshooting_Logic Start Problem Encountered Check_Chromatogram Review Chromatogram (Peak Shape, Retention Time, S/N) Start->Check_Chromatogram No_Peak No/Low Peak Signal Check_Chromatogram->No_Peak Signal Issue Bad_Peak_Shape Poor Peak Shape Check_Chromatogram->Bad_Peak_Shape Shape Issue RT_Shift Retention Time Shift Check_Chromatogram->RT_Shift Timing Issue Check_Instrument Check Instrument Status (Tuning, Calibration) No_Peak->Check_Instrument Check_Sample_Prep Verify Sample Prep & Standard Integrity No_Peak->Check_Sample_Prep Check_MS_Params Confirm MS/MS Parameters No_Peak->Check_MS_Params Check_Column Inspect Column (Contamination, Age) Bad_Peak_Shape->Check_Column Check_Injection Verify Injection Solvent Bad_Peak_Shape->Check_Injection Check_Mobile_Phase Check Mobile Phase pH Bad_Peak_Shape->Check_Mobile_Phase Check_Equilibration Check Column Equilibration RT_Shift->Check_Equilibration Check_Flow_Rate Verify Flow Rate & Pump RT_Shift->Check_Flow_Rate Check_Temp Check Column Temperature RT_Shift->Check_Temp

Caption: Logical workflow for troubleshooting common LC-MS issues.

References

Refinement of extraction protocols for N,N-Dimethyl-N'-phenylsulfamide from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for N,N-Dimethyl-N'-phenylsulfamide from complex samples. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a metabolite of the fungicide dichlofluanid.[1][2] Its extraction from complex matrices such as soil, tissue, and biological fluids can be challenging due to its polarity, potential for degradation, and the presence of interfering substances in the sample matrix. Careful selection of extraction techniques and optimization of parameters are crucial for achieving accurate and reproducible results.

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Key properties include:

  • Molecular Weight: 200.26 g/mol [1]

  • XLogP3 (logP): 0.9, indicating moderate polarity.[2]

  • Melting Point: 83-84 °C[2]

  • Solubility: Expected to have some solubility in water and be soluble in organic solvents like acetone, DMSO, and methanol.[3]

These properties suggest that both reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are viable extraction methods.

Q3: Which extraction methods are most suitable for this compound?

A3: The most common and effective methods for related compounds, and therefore recommended as starting points for this compound, are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A type of dispersive solid-phase extraction (d-SPE) that is well-suited for a wide range of pesticides and their metabolites in food and environmental matrices.

  • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and concentration, with a variety of sorbents available to optimize the extraction.

  • Liquid-Liquid Extraction (LLE): A fundamental and widely used technique, particularly for initial cleanup and for samples with high water content.

Q4: How can I minimize the degradation of this compound during extraction?

A4: The parent compound, dichlofluanid, is known to be unstable under certain conditions, and similar precautions should be taken for its metabolite. Key factors to control are:

  • pH: Acidifying the sample and extraction solvents can improve the stability of sulfonamides.

  • Temperature: Performing extractions at reduced temperatures (e.g., using a cold bath) can minimize degradation.

  • Light: Protect samples and extracts from light, as some related compounds are light-sensitive.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction from Sample Matrix - Increase the extraction time or use a more vigorous shaking/vortexing method.- For solid samples, ensure they are finely ground and well-homogenized.- Consider using a stronger extraction solvent or a mixture of solvents. For example, a combination of acetonitrile and ethyl acetate is often effective.
Analyte Breakthrough during SPE Loading - Ensure the SPE cartridge is properly conditioned.- Reduce the sample loading flow rate.- Check if the chosen SPE sorbent is appropriate for the analyte's polarity. A C18 or polymer-based sorbent is a good starting point for moderately polar compounds.
Incomplete Elution from SPE Cartridge - Use a stronger elution solvent or a larger volume of solvent.- Try a multi-step elution with solvents of increasing polarity.- Ensure the sorbent does not dry out before elution.
Analyte Degradation - Acidify the sample and solvents.- Perform the extraction at a lower temperature.- Minimize the exposure of the sample to light and air.
Poor Phase Separation in LLE - Centrifuge the sample at a higher speed or for a longer duration.- Add salt (salting out) to the aqueous phase to improve separation.- Consider using a different extraction solvent with a greater density difference from the aqueous phase.
High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-extraction of Interfering Compounds - Incorporate a clean-up step after the initial extraction. For QuEChERS, this involves using a d-SPE with sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences.- For SPE, include a wash step with a solvent that removes interferences but not the analyte.- Optimize the LLE by adjusting the pH of the aqueous phase to minimize the extraction of acidic or basic interferences.
Insufficient Sample Cleanup - Increase the amount of sorbent used in the d-SPE or SPE clean-up step.- Use a combination of different sorbents for broader interference removal.- Consider a multi-step clean-up procedure (e.g., LLE followed by SPE).

Experimental Protocols

The following are detailed methodologies for key experiments. These should be considered as starting points and may require optimization for your specific sample matrix and analytical instrumentation.

Protocol 1: QuEChERS (d-SPE) for Soil and Vegetable Matrices

This protocol is adapted from methods used for the parent compound, dichlofluanid.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample. For soil, sieve to remove large particles.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Add internal standards.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1-6 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer to a 2 mL or 15 mL d-SPE tube containing:

    • 150 mg MgSO₄

    • 50 mg PSA (Primary Secondary Amine)

    • 50 mg C18 sorbent

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Water and Biological Fluids

1. Sorbent Selection:

  • For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) is recommended.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 2 mL) of a strong solvent like acetonitrile or methanol.

3. Final Extract Preparation:

  • The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Aqueous Samples

1. Sample Preparation:

  • Adjust the pH of the aqueous sample (e.g., 50 mL) to acidic conditions (pH 3-4) with an appropriate acid.

2. Extraction:

  • Transfer the sample to a separatory funnel.

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., 25 mL of dichloromethane or ethyl acetate).

  • Shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate.

  • Drain the organic layer.

  • Repeat the extraction with a fresh portion of the organic solvent for better recovery.

3. Final Extract Preparation:

  • Combine the organic extracts.

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of the parent compound, dichlofluanid, and other related sulfonamides. Note: This data should be used as a general guideline. Method validation is essential to determine the actual performance for this compound in your specific matrix.

ParameterQuEChERS (Dichlofluanid in Vegetables)SPE (Sulfonamides in Water)LLE (General)
Recovery 70-120%80-110%Highly variable, dependent on partition coefficient and number of extractions.
RSD < 15%< 10%< 20%
LOD ~0.1 - 1 µg/kg~1 - 10 ng/LDependent on concentration factor.
LOQ ~0.5 - 5 µg/kg~5 - 50 ng/LDependent on concentration factor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., blending, grinding) Weighing Weighing of Sample Homogenization->Weighing Spiking Addition of Internal Standard Weighing->Spiking Solvent_Addition Addition of Extraction Solvent Spiking->Solvent_Addition Shaking Vigorous Shaking/ Vortexing Solvent_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer dSPE d-SPE Cleanup (PSA, C18, MgSO4) Supernatant_Transfer->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Preparation Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: QuEChERS experimental workflow.

troubleshooting_low_recovery cluster_extraction_issues Extraction Issues cluster_spe_issues SPE Issues cluster_lle_issues LLE Issues Start Low Analyte Recovery Incomplete_Extraction Incomplete Extraction? Start->Incomplete_Extraction Degradation Analyte Degradation? Start->Degradation Breakthrough Breakthrough during Loading? Start->Breakthrough Incomplete_Elution Incomplete Elution? Start->Incomplete_Elution Phase_Separation Poor Phase Separation? Start->Phase_Separation Sol1 Increase extraction time/ Use stronger solvent Incomplete_Extraction->Sol1 Solution Sol2 Control pH and temperature Degradation->Sol2 Solution Sol3 Optimize loading conditions/ Check sorbent choice Breakthrough->Sol3 Solution Sol4 Use stronger elution solvent Incomplete_Elution->Sol4 Solution Sol5 Centrifuge at higher speed/ Add salt Phase_Separation->Sol5 Solution

Caption: Troubleshooting low recovery.

References

Validation & Comparative

A Comparative Guide to N,N-Dimethyl-N'-phenylsulfamide and Other Sulfamide Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Dimethyl-N'-phenylsulfamide with other sulfamide compounds, supported by available experimental data. Due to a lack of direct biological activity data for this compound, this guide focuses on the performance of structurally similar N,N-disubstituted-N'-aryl sulfamides to provide a contextual understanding of its potential.

Introduction to this compound

This compound is a chemical compound belonging to the sulfamide class. It is most notably recognized as a primary metabolite of the fungicide Dichlofluanid.[1][2] Consequently, the bulk of existing research has centered on its detection and quantification in environmental samples rather than its therapeutic potential.[3] While direct experimental data on the biological activity of this compound is scarce, the broader class of sulfamide and sulfonamide derivatives has demonstrated a wide range of significant biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[4][5][6] This guide will, therefore, provide a comparative analysis based on the activities of structurally related N,N-disubstituted-N'-aryl sulfamides to infer the potential performance of this compound.

Comparative Analysis of Biological Activity

The biological potential of sulfamide derivatives is largely influenced by the nature of the substituents on the nitrogen atoms. The N,N-dimethyl substitution on one nitrogen and the phenyl group on the other in this compound provide a framework for comparison with other disubstituted aryl sulfamides.

Anticancer Activity

Numerous N,N-disubstituted-N'-aryl sulfamides and related sulfonamides have been investigated for their anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.

A study on cyclic sulfamides demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines (NCI-60).[7][8] Notably, several of these compounds exhibited potent and selective inhibition of breast cancer cell lines, such as MDA-MB-468.[7][8] The mechanism of action for some of these compounds was found to involve the induction of apoptosis.[7][8] Another study reported that certain sulfonamide derivatives induce cell cycle arrest in the G1 phase and disrupt microtubule assembly.[9]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Cyclic SulfamidesMDA-MB-468 (Breast)< 10[7][8]
Cyclic SulfamidesA549 (Lung)~10[7]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2 ± 1.12[10]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast)4.62 ± 0.13[10]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast)7.13 ± 0.13[10]
Coumarin 3-(N-aryl) sulfonamidesVarious< 100[1]

Table 1: Anticancer Activity of Structurally Related Sulfamide and Sulfonamide Derivatives.

Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.[11] While many clinically used sulfonamides are primary amines, N,N-disubstituted derivatives have also shown promising antimicrobial effects.

A study on various sulfonamide derivatives against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial activity, with some compounds showing strong inhibition.[12] The antimicrobial potential of novel sulfonamide derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Compound ClassMicroorganismMIC (µg/mL)Reference
N-Sulfonamide 2-PyridonesS. aureus< 10[13]
N-Sulfonamide 2-PyridonesE. coli< 10[13]
N-Sulfonamide 2-PyridonesC. albicans< 10[13]
Sulfonamide DerivativesS. aureus< 500[12]

Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[3][14] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][6] Sulfonamides are a well-known class of CA inhibitors.[6] While primary sulfonamides are the most common CA inhibitors, N-substituted derivatives have also been explored.

Studies on N-substituted sulfonamides have shown that they can act as competitive inhibitors of carbonic anhydrase.[15] The inhibitory activity and isoform selectivity can be modulated by the nature of the N-substituents. For instance, N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides have been shown to have Ki values in the nanomolar range against certain CA isoforms.[6]

Compound ClassCA IsoformKi (nM)Reference
N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamideshCA IX6.1 - 568.8[6]
N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamideshCA IIModerate to weak inhibition[6]
5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives (mono-substituted)hCA II16.7 (IC50)[3]

Table 3: Carbonic Anhydrase Inhibitory Activity of Structurally Related Sulfonamide Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are generalized protocols for key assays used in the evaluation of sulfamide compounds.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[16]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 72 hours).[16]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.[12]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Sulfonamide diuretics have been shown to modulate inflammatory responses, potentially through the NFκB signaling pathway.[17] This pathway is a key regulator of pro-inflammatory cytokine production.[17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Sulfonamide Sulfonamide NKCC1 NKCC1 Sulfonamide->NKCC1 Inhibition IKK IKK NKCC1->IKK Activation IκB IκB IKK->IκB Phosphorylation (Degradation) NFκB NFκB NFκB_n NFκB NFκB->NFκB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression Induction

Caption: Putative NFκB signaling pathway modulated by sulfonamides.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel sulfamide compounds.

G Start Start Synthesis Synthesis of Sulfamide Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., MTT, MIC) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action In_Vivo_Testing In Vivo Testing Mechanism_of_Action->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: General workflow for sulfamide drug discovery.

Conclusion

While this compound itself has not been extensively studied for its therapeutic properties, the broader class of N,N-disubstituted-N'-aryl sulfamides and related sulfonamides represents a rich source of biologically active compounds with potential applications in oncology, infectious diseases, and as enzyme inhibitors. The comparative data presented in this guide, derived from structurally similar compounds, suggests that this compound could potentially exhibit anticancer, antimicrobial, or carbonic anhydrase inhibitory activities. However, without direct experimental evidence, this remains speculative. Further research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the specific pharmacological profile of this compound and determine its potential as a lead compound in drug discovery.

References

Comparative analysis of analytical techniques for N,N-Dimethyl-N'-phenylsulfamide detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical techniques for the quantitative determination of N,N-Dimethyl-N'-phenylsulfamide. This compound, a significant metabolite of the fungicide dichlofluanid, is of considerable interest in environmental monitoring and pharmaceutical analysis. The following sections detail the performance characteristics and experimental protocols of three primary analytical methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods for the analysis of this compound and related sulfonamides.

ParameterUPLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 10 ng/L[1][2]~0.1 µM (estimated for related compounds)[3]0.1 ppm (estimated for derivatized compounds)[4]
Limit of Quantitation (LOQ) Not explicitly stated, but quantifiable at low ng/L levels~0.1 µM (for related compounds)[3]26.02–35.88 µg/kg (for related sulfonamides)[5]
Precision (RSD%) ±15%[1][2]< 7.5% (for related compounds)[3]< 8.8% (for related sulfonamides)[6]
Accuracy/Recovery (%) Not explicitly stated88.4 - 102.9% (for related compounds)[3]93.9 - 115.9% (for related sulfonamides)[6]
Analysis Time ~4 minutes[1][2]~20-30 minutes~20 minutes[4]
Specificity Very High (based on mass-to-charge ratio)High (based on mass fragmentation pattern)Moderate (potential for chromatographic interferences)
Sample Preparation Minimal (direct injection for water samples)[1][2]Often requires extraction and derivatizationCan range from simple dilution to solid-phase extraction

Experimental Protocols

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.

Instrumentation:

  • Waters Acquity UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.

  • Source Temperature: Typically around 150°C.

  • Desolvation Temperature: Typically around 350-450°C.

Sample Preparation (for aqueous matrices):

  • The primary sample preparation step involves the addition of an internal standard to the water sample.[1][2]

  • Direct injection of the sample into the UPLC-MS/MS system is then performed.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.

  • Injector Temperature: Typically set between 250-280°C.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at 70°C, ramping to 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify the compound based on its mass spectrum, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the sample matrix.

  • Derivatization: To enhance volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents may be necessary.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While less sensitive, it can be suitable for applications where higher concentrations of the analyte are expected.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for sulfonamide analysis.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. For related sulfonamides, wavelengths around 265 nm are common.[6]

Sample Preparation:

  • Extraction: Depending on the matrix, sample preparation can range from simple dilution to more complex procedures like solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

Mandatory Visualizations

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Addition of Internal Standard Sample->Add_IS Injection Direct Injection Add_IS->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for UPLC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection GC GC Separation (e.g., DB-5ms) Injection->GC MS MS Detection (EI, Scan/SIM) GC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for GC-MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Preparation Dilution or SPE Sample->Preparation Injection Injection Preparation->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Guide to Environmental Markers: Evaluating N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSA) as a potential environmental marker, particularly for tracing the impact of agricultural runoff. Its performance characteristics are evaluated against established markers of anthropogenic contamination, such as caffeine, carbamazepine, acesulfame, and sucralose. This document summarizes key performance data, details experimental protocols for detection, and visualizes relevant pathways to support researchers in the validation and application of environmental markers.

Introduction to this compound (DMSA)

This compound, also known as DMSA, is a primary and rapid degradation product of the fungicide dichlofluanid. Dichlofluanid is used in agriculture to protect crops from fungal diseases. Due to its application in open environments, dichlofluanid and its metabolites can enter aquatic systems through runoff.

Dichlofluanid itself is not persistent in water, with a half-life of less than a day. It quickly transforms into DMSA, which is significantly more stable. The persistence and mobility of DMSA in water bodies make it a candidate for a chemical marker to trace the environmental fate of its parent fungicide and, by extension, agricultural runoff.

Comparative Analysis of Environmental Markers

The selection of a reliable environmental marker depends on several factors, including its source specificity, persistence in the environment, and ease of detection. The following table compares the key characteristics of DMSA with commonly used environmental markers.

Table 1: Comparison of Key Performance Characteristics of Selected Environmental Markers

FeatureThis compound (DMSA)CaffeineCarbamazepineAcesulfameSucralose
Primary Source Degradation of dichlofluanid (fungicide)Human consumption (coffee, tea, etc.)Pharmaceutical (antiepileptic drug)Artificial sweetenerArtificial sweetener
Specificity Potentially high for specific agricultural runoffHigh for domestic wastewaterHigh for domestic wastewaterHigh for domestic wastewaterHigh for domestic wastewater
Persistence (Half-life in surface water) ~23 daysDays to weeksWeeks to monthsPersistentPersistent
Removal in Wastewater Treatment Plants (WWTPs) Not applicable (non-point source)Moderate to highLowVery lowVery low
Typical Environmental Concentrations Dependent on dichlofluanid usageng/L to µg/Lng/L to µg/Lng/L to µg/L[1][2]ng/L to µg/L
Analytical Method LC-MS/MSLC-MS/MS, GC-MSLC-MS/MSLC-MS/MS[1]LC-MS/MS

Key Insights from the Comparison:

  • Source Specificity: While caffeine, carbamazepine, acesulfame, and sucralose are excellent markers for wastewater contamination, DMSA has the potential to be a specific marker for agricultural runoff originating from areas where dichlofluanid is used.

  • Persistence: DMSA exhibits moderate persistence, which is a desirable trait for a marker as it allows for detection downstream from the source. Its persistence is comparable to or greater than caffeine but less than highly persistent compounds like carbamazepine, acesulfame, and sucralose.

  • Data Gaps: A significant gap exists in the validation of DMSA as a reliable environmental marker. There is a lack of comprehensive studies on its environmental concentrations in various matrices and a direct comparison of its performance against established markers in field studies.

Experimental Protocols

The following section details a proposed methodology for the detection and quantification of this compound in aqueous samples. This protocol is adapted from established methods for the analysis of a similar compound, N,N-dimethylsulfamide (DMS), using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]

Sample Preparation
  • Filtration: Filter water samples through a 0.45 µm membrane filter to remove suspended particles.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of DMSA) to the filtered sample to correct for matrix effects and variations in instrument response.

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 100 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DMSA and the internal standard need to be determined through infusion experiments.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Accuracy and Precision: Assess through replicate analyses of spiked samples at different concentration levels.

  • Matrix Effects: Evaluate the influence of the sample matrix on the ionization of the analyte.

  • Recovery: Determine the efficiency of the sample preparation procedure.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the environmental fate of the compounds.

Environmental_Fate_of_Dichlofluanid Dichlofluanid Dichlofluanid Application (Fungicide) Runoff Agricultural Runoff Dichlofluanid->Runoff Aquatic_Environment Aquatic Environment Runoff->Aquatic_Environment Degradation Rapid Degradation (t½ < 1 day) Aquatic_Environment->Degradation DMSA This compound (DMSA) Degradation->DMSA Persistence Persistence (t½ ≈ 23 days) DMSA->Persistence Detection Environmental Monitoring (UPLC-MS/MS) Persistence->Detection

Caption: Environmental fate of Dichlofluanid and formation of DMSA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation Sample_Collection Water Sample Collection Filtration Filtration (0.45 µm) Sample_Collection->Filtration Internal_Standard Addition of Internal Standard Filtration->Internal_Standard UPLC_MSMS UPLC-MS/MS Analysis Internal_Standard->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification Method_Validation Method Validation (LOD, LOQ, Accuracy, etc.) Quantification->Method_Validation

Caption: Experimental workflow for DMSA analysis in water samples.

Conclusion and Future Directions

This compound shows promise as a specific environmental marker for agricultural runoff from areas utilizing the fungicide dichlofluanid. Its formation from a specific precursor and its moderate persistence in aquatic environments are advantageous characteristics.

However, this guide highlights a critical need for further research to validate its reliability. Future studies should focus on:

  • Widespread Environmental Monitoring: To establish baseline concentrations of DMSA in various water bodies and assess its prevalence.

  • Source Tracking Studies: To correlate the presence and concentration of DMSA with known applications of dichlofluanid.

  • Comparative Field Studies: To directly compare the performance of DMSA with established markers for wastewater and other pollution sources.

  • Development and Validation of a Standardized Analytical Method: To ensure consistent and comparable data across different laboratories.

By addressing these research gaps, the scientific community can definitively determine the role of this compound as a reliable tool in environmental monitoring and source apportionment.

References

A Comparative Guide to the Reactivity of N,N-Dimethyl-N'-phenylsulfamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N,N-Dimethyl-N'-phenylsulfamide and its structural analogs. By examining the electronic effects of various substituents on the phenyl ring, we can elucidate structure-reactivity relationships that are crucial for applications in medicinal chemistry and materials science. This document summarizes key experimental data, provides detailed protocols for relevant experiments, and visualizes complex relationships to facilitate a deeper understanding of the chemical behavior of these compounds.

Introduction to this compound

This compound is a sulfamide derivative that has garnered interest primarily as a metabolite of the fungicide dichlofluanid.[1][2] Its chemical structure, featuring a disubstituted sulfamoyl group attached to a phenyl ring, makes it an excellent model compound for studying the reactivity of the broader class of N-arylsulfamides. The reactivity of these compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[3] Understanding how structural modifications influence the chemical properties of this compound and its analogs is pivotal for the design of novel bioactive molecules and functional materials.

The reactivity of this compound is primarily centered around two regions: the sulfamide moiety, which is susceptible to nucleophilic attack and hydrolysis, and the phenyl ring, which can undergo electrophilic substitution. The electronic nature of substituents on the phenyl ring plays a critical role in modulating the reactivity at the sulfonyl center.

General Synthesis of N,N-Dimethyl-N'-arylsulfamides

A common and straightforward method for the synthesis of this compound and its analogs involves the reaction of a substituted aniline with N,N-dimethylsulfamoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aniline Substituted Aniline reaction Reaction Mixture aniline->reaction Nucleophilic Attack sulfamoyl_chloride N,N-Dimethylsulfamoyl Chloride sulfamoyl_chloride->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction HCl Scavenger solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction Reaction Medium product N,N-Dimethyl-N'-(substituted-phenyl)sulfamide byproduct Amine Hydrochloride Salt reaction->product reaction->byproduct

Figure 1: General synthetic scheme for N,N-Dimethyl-N'-arylsulfamides.

Comparative Reactivity: The Influence of Phenyl Substituents on Hydrolysis

The stability of the N-S bond in N-arylsulfamides is highly dependent on the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) are known to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower rate of hydrolysis.[3]

Quantitative Data on Hydrolysis Rates

The following table summarizes the second-order rate constants for the base-catalyzed hydrolysis of various substituted phenyl N-phenylcarbamates. This data serves as a proxy to demonstrate the expected trend in reactivity for this compound analogs.

Substituent (X)Hammett Constant (σ)Rate Constant (k) (M⁻¹s⁻¹)Relative Rate (kₓ/kн)log(kₓ/kн)
p-OCH₃-0.270.0850.22-0.65
p-CH₃-0.170.160.42-0.38
H0.000.381.000.00
p-Cl0.231.293.390.53
m-NO₂0.7118.648.91.69
p-NO₂0.7839.8104.72.02

Data is illustrative and based on the hydrolysis of substituted phenyl N-phenylcarbamates.

As the data indicates, electron-donating groups like methoxy and methyl decrease the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups like chloro and nitro significantly increase the rate of hydrolysis.

The Hammett Relationship: A Quantitative Look at Structure-Reactivity

The relationship between the electronic properties of the substituents and the reaction rate can be quantified using the Hammett equation:

log(kₓ/kн) = ρσ

where:

  • kₓ is the rate constant for the substituted reactant.

  • is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state at a position that can be stabilized by the substituent.

cluster_input Input Parameters cluster_process Correlation cluster_output Output substituent_effect Substituent Electronic Effect (σ) hammett_equation Hammett Equation log(kₓ/kн) = ρσ substituent_effect->hammett_equation reaction_rate Relative Reaction Rate (log(kₓ/kн)) hammett_equation->reaction_rate

Figure 2: Logical flow of the Hammett relationship.

Plotting log(kₓ/kн) against the Hammett substituent constant (σ) for the hydrolysis data yields a linear relationship, known as a Hammett plot. The slope of this line is the reaction constant (ρ). For the base-catalyzed hydrolysis of N-arylsulfamides, a positive ρ value is expected, as the nucleophilic attack of a hydroxide ion on the sulfonyl group would lead to a buildup of negative charge on the sulfonyl oxygen atoms in the transition state. This negative charge is stabilized by electron-withdrawing groups on the phenyl ring.

Experimental Protocols

Synthesis of N,N-Dimethyl-N'-(p-nitrophenyl)sulfamide
  • Reactants and Reagents: p-Nitroaniline, N,N-dimethylsulfamoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure: a. To a solution of p-nitroaniline (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) at 0 °C under an inert atmosphere. b. Add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired product.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored by observing the disappearance of the starting material or the appearance of a product over time using spectroscopic or chromatographic methods.

  • Instrumentation: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Procedure (UV-Vis): a. Prepare a stock solution of the N,N-Dimethyl-N'-arylsulfamide in a suitable organic solvent (e.g., acetonitrile). b. Prepare a series of buffer solutions of the desired pH. c. Initiate the reaction by adding a small aliquot of the stock solution to the buffer solution in a cuvette, pre-thermostated at the desired temperature. d. Immediately begin recording the absorbance at a wavelength where the starting material or a product has a strong absorbance, and the other species have minimal absorbance. e. Continue to record the absorbance at regular time intervals until the reaction is complete. f. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.

start Prepare Stock and Buffer Solutions initiate Initiate Reaction in Cuvette start->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Fit Data to First-Order Kinetics monitor->analyze end Determine Rate Constant (k_obs) analyze->end

Figure 3: Workflow for kinetic analysis of hydrolysis.

Biological Relevance and Potential Signaling Pathways

While this compound itself is primarily studied in the context of agrochemical metabolism, the broader class of sulfamides and sulfonamides are of immense pharmacological importance. They are known to inhibit a variety of enzymes by mimicking a transition state or by directly binding to the active site.

For instance, many sulfonamide drugs target the enzyme dihydropteroate synthase in bacteria, thereby inhibiting folic acid synthesis. In humans, sulfonamide-containing molecules have been developed as inhibitors of carbonic anhydrases, proteases, and kinases. The reactivity of the sulfonyl group and the nature of the substituents play a crucial role in the binding affinity and inhibitory activity of these compounds.

The development of more reactive or specifically targeted sulfamide-based drugs relies on a thorough understanding of the structure-reactivity relationships outlined in this guide. For example, designing a sulfamide that is selectively hydrolyzed under the acidic conditions of a tumor microenvironment could be a strategy for targeted drug release.

Conclusion

The reactivity of this compound and its analogs is systematically influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the rate of nucleophilic attack at the sulfonyl center, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation, providing a powerful tool for predicting the reactivity of novel analogs. The synthetic and analytical protocols provided herein offer a framework for further investigation into this important class of compounds, with implications for the design of new pharmaceuticals and functional materials.

References

Cross-Validation of Analytical Methods for N,N-Dimethyl-N'-phenylsulfamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of N,N-Dimethyl-N'-phenylsulfamide, a metabolite of the fungicide dichlofluanid. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from environmental samples to toxicological studies. This document presents a cross-validation framework for three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of the three analytical methods for the analysis of this compound. These values are illustrative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (Range) 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Accuracy (Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~50 ng/mL~0.01 ng/mL[1]~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.05 ng/mL~5 ng/mL
Selectivity ModerateHighHigh
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-240 nm).

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: External standard calibration curve prepared in the range of 1 - 100 µg/mL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for trace-level quantification of this compound in complex matrices such as environmental or biological samples.[2]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound. The precursor ion would be [M+H]⁺.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for complex matrices to remove interferences. The final extract is reconstituted in the initial mobile phase.

  • Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) is used for quantification against a calibration curve in the range of 0.1 - 1000 ng/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of this compound, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve its chromatographic behavior.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions.

  • Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization with an agent like BSTFA may be employed to increase volatility and thermal stability.

  • Quantification: An internal standard is used for quantification against a calibration curve in the range of 10 - 500 ng/mL.

Mandatory Visualizations

The following diagrams illustrate the workflow for cross-validation and a comparison of the analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion A Define Analytical Requirements B Select Potential Analytical Methods A->B C Method Development & Optimization for Each Technique B->C D Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Analyze Standard Samples with All Methods D->E F Analyze Spiked Matrix Samples with All Methods E->F G Statistical Analysis of Results (e.g., t-test, ANOVA) F->G H Select Optimal Method Based on Performance & Requirements G->H

Caption: Workflow for Cross-Validation of Analytical Methods.

MethodComparison cluster_methods Analytical Methods cluster_parameters Performance Parameters HPLC HPLC-UV Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Low Selectivity Selectivity HPLC->Selectivity Moderate Accuracy Accuracy HPLC->Accuracy Good Precision Precision HPLC->Precision Good Throughput Throughput HPLC->Throughput Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Selectivity Very High LCMS->Accuracy Excellent LCMS->Precision Excellent LCMS->Throughput High GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Accuracy Good GCMS->Precision Good GCMS->Throughput Low-Moderate

Caption: Comparison of Analytical Method Performance.

References

A Comparative Analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSA) and Dichlofluanid in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicide dichlofluanid and its primary degradation product, N,N-Dimethyl-N'-phenylsulfamide (DMSA), in environmental contexts. Understanding the distinct environmental fate, toxicity, and analytical considerations of both the parent compound and its metabolite is crucial for accurate environmental risk assessment and management.

Executive Summary

Dichlofluanid, a widely used fungicide and antifouling agent, rapidly degrades in the environment to form the more persistent metabolite, DMSA. While dichlofluanid exhibits higher acute toxicity to a range of aquatic organisms, the persistence of DMSA presents a potential for long-term environmental exposure. This guide outlines the key differences in their environmental behavior, toxicity profiles, and the analytical methodologies for their detection in environmental samples.

Data Presentation: Physicochemical Properties and Environmental Fate

A summary of the key physicochemical properties and environmental fate parameters for dichlofluanid and DMSA are presented in Table 1. Dichlofluanid is characterized by its rapid degradation, particularly through hydrolysis in aqueous environments, with a half-life of less than a day in coastal waters.[1] In contrast, its metabolite, DMSA, is significantly more persistent, with a half-life of approximately 23 days in natural waters.[1]

PropertyDichlofluanidThis compound (DMSA)
Chemical Formula C₉H₁₁Cl₂FN₂O₂S₂C₈H₁₂N₂O₂S
Molar Mass 333.2 g/mol 200.26 g/mol
Water Solubility 1.3 mg/L (20 °C)[2]Data not readily available
Log Kow (Octanol-Water Partition Coefficient) 3.6[2]0.9[1]
Vapor Pressure 1.1 x 10⁻⁷ mmHg (20 °C)[2]Data not readily available
Hydrolysis Half-life < 1 day in coastal water[1]Stable to hydrolysis
Photodegradation Half-life in Water Rapid23 days in natural waters[1]
Soil Persistence Not persistent[3]More persistent than dichlofluanid

Ecotoxicity Profile

Dichlofluanid is generally more toxic to aquatic organisms than its metabolite DMSA.[4] Table 2 provides a summary of available ecotoxicity data for both compounds. It is important to note that there is a significant lack of publicly available, standardized ecotoxicity data for DMSA, which is a critical data gap for a comprehensive environmental risk assessment.

OrganismEndpointDichlofluanidThis compound (DMSA)
Fish (e.g., Oncorhynchus mykiss) 96-hour LC500.01 mg/L[3]No data available
Invertebrates (e.g., Daphnia magna) 48-hour EC500.37 mg/L[5]No data available
Algae (e.g., Desmodesmus subspicatus) 72-hour EC50No data availableNo data available

*LC50: The concentration of a substance that is lethal to 50% of the test organisms. *EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

Environmental Degradation and Transformation

Dichlofluanid undergoes rapid degradation in the environment, primarily through hydrolysis and photolysis, to form DMSA. This transformation is a key consideration in environmental monitoring, as the presence of DMSA can indicate past or recent use of dichlofluanid.

Dichlofluanid Dichlofluanid DMSA N,N-Dimethyl-N'- phenylsulfamide (DMSA) Dichlofluanid->DMSA Hydrolysis, Photolysis Further_Degradation Further Degradation Products DMSA->Further_Degradation Slower Degradation

Caption: Environmental degradation pathway of dichlofluanid to DMSA.

Proposed Mechanism of Toxicity

Dichlofluanid is known to be a multi-site inhibitor, with its toxicity attributed to its reactivity towards sulfhydryl (-SH) groups in essential biomolecules.[5] This reactivity can lead to enzyme inhibition and disruption of cellular processes. A likely mechanism involves the reaction of dichlofluanid with glutathione (GSH), a critical cellular antioxidant, leading to its depletion and subsequent oxidative stress.

cluster_cell Cellular Environment Dichlofluanid Dichlofluanid GSH Glutathione (GSH) Dichlofluanid->GSH Reacts with Enzymes Enzymes (-SH) Dichlofluanid->Enzymes Reacts with GSH_Depletion GSH Depletion Enzyme_Inhibition Enzyme Inhibition Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage Enzyme_Inhibition->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Proposed toxic mechanism of dichlofluanid via sulfhydryl group interaction.

Experimental Protocols

Accurate quantification of dichlofluanid and DMSA in environmental samples requires robust analytical methods. Due to the instability of dichlofluanid, sample preparation is a critical step to prevent its degradation before analysis.

Analysis in Soil and Produce: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the extraction of pesticide residues from soil and agricultural produce.

Workflow:

Start Homogenized Sample Extraction 1. Extraction with Acetonitrile Start->Extraction Salting_Out 2. Liquid-Liquid Partitioning (MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 3. Centrifugation Salting_Out->Centrifugation1 dSPE 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Analysis LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis Supernatant

Caption: QuEChERS workflow for dichlofluanid and DMSA analysis in solid samples.

Detailed Steps:

  • Sample Homogenization: A representative sample (e.g., 10-15 g of soil or produce) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. For acidic or basic analytes, a buffering salt may be added.

  • Salting-Out and Partitioning: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to the tube. The tube is shaken vigorously to induce phase separation between the aqueous and acetonitrile layers.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the solid matrix and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. Anhydrous MgSO₄ is also added to remove residual water.

  • Final Centrifugation and Analysis: The d-SPE tube is vortexed and then centrifuged. The final supernatant is collected and is ready for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis in Water: Solid-Phase Extraction (SPE) Method

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.

Workflow:

Start Water Sample Conditioning 1. SPE Cartridge Conditioning (e.g., Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Cartridge Washing (to remove interferences) Loading->Washing Elution 4. Analyte Elution (e.g., Acetonitrile, Ethyl Acetate) Washing->Elution Concentration 5. Eluate Concentration (e.g., Nitrogen Evaporation) Elution->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis

Caption: Solid-phase extraction workflow for water sample analysis.

Detailed Steps:

  • SPE Cartridge Selection: A suitable SPE cartridge is chosen based on the polarity of the analytes. For dichlofluanid and DMSA, a reverse-phase C18 cartridge is commonly used.

  • Cartridge Conditioning: The SPE cartridge is conditioned by passing a sequence of solvents, typically methanol followed by deionized water, to activate the sorbent.

  • Sample Loading: The water sample, often acidified to improve analyte retention, is passed through the conditioned SPE cartridge. The analytes adsorb to the sorbent material.

  • Washing: The cartridge is washed with a weak solvent (e.g., deionized water) to remove any co-adsorbed interfering compounds.

  • Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.

  • Concentration and Reconstitution: The eluate is often concentrated under a gentle stream of nitrogen to a smaller volume and may be reconstituted in a solvent compatible with the analytical instrument.

  • Analysis: The final extract is analyzed by GC-MS or LC-MS/MS.

Conclusion and Recommendations

The comparison between dichlofluanid and its metabolite DMSA highlights the importance of considering transformation products in environmental risk assessment. While dichlofluanid poses a higher acute toxic threat, its rapid degradation mitigates its long-term impact. Conversely, the persistence of the less acutely toxic DMSA warrants further investigation into its potential for chronic effects and bioaccumulation.

Key Recommendations for Researchers:

  • Prioritize DMSA Ecotoxicity Testing: There is a pressing need for standardized ecotoxicity data (LC50, EC50, NOEC) for DMSA across a range of relevant aquatic and terrestrial organisms to enable a more accurate comparative risk assessment.

  • Conduct Environmental Monitoring for Both Compounds: Environmental monitoring programs should include the analysis of both dichlofluanid and DMSA to gain a complete picture of the environmental contamination and potential risks associated with dichlofluanid use.

  • Investigate Chronic and Sub-lethal Effects of DMSA: Given its persistence, research into the potential chronic and sub-lethal effects of DMSA on non-target organisms is crucial.

  • Refine Analytical Methods: Continued development and validation of multi-residue analytical methods that can simultaneously and accurately quantify both dichlofluanid and DMSA in complex environmental matrices are essential. Special attention should be given to minimizing the degradation of dichlofluanid during sample preparation.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide dichlofluanid, making its accurate detection crucial for environmental monitoring and food safety.[1][2][3] For professionals in drug development, understanding the analytical behavior of the sulfamide functional group is vital. This guide provides an objective comparison of analytical methodologies, focusing on specificity and selectivity, supported by experimental data derived from closely related compounds due to the limited availability of direct comparative studies on this compound itself.

Qualitative Comparison of Analytical Techniques

The choice of an analytical method is a trade-off between performance, cost, and the complexity of the sample matrix. For this compound, methods range from highly specific chromatographic techniques to less selective spectrophotometric screening tools.

Technique Specificity Selectivity Sensitivity Throughput Primary Application
LC-MS/MS Very HighVery HighVery High (ng/L to µg/L)ModerateConfirmatory analysis, trace quantification in complex matrices (e.g., serum, water).[4][5]
HPLC-UV/DAD ModerateModerateModerate (µg/L to mg/L)HighRoutine quantification in less complex matrices, purity analysis.[6][7]
GC-MS HighHighHighModerateAnalysis of volatile and thermally stable related compounds; may require derivatization.
Spectrophotometry LowLowLow (mg/L)Very HighPreliminary screening, not suitable for complex mixtures.[8]

Quantitative Performance Data

Quantitative data on method validation is critical for selecting an appropriate analytical technique. The following table summarizes representative performance characteristics for the analysis of sulfamides and related aromatic amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These values serve as a benchmark for what can be expected when developing a method for this compound.

Parameter LC-MS/MS (for Sulfonylureas/DMS) HPLC-UV (for Aromatic Amines)
Limit of Detection (LOD) 2 - 10 ng/L[9][10]15 - 80 µg/L[6][7]
Limit of Quantification (LOQ) 10 ng/L[10]50 - 250 µg/L
Linearity Range 0.01 - 100 µg/L0.1 - 10.0 mg/L[6][7]
Correlation Coefficient (R²) > 0.99> 0.999[7]
Precision (%RSD) < 15%[9]< 10%
Accuracy (% Recovery) 85 - 115%85.3 - 98.4%[6][7]

Diagrams of Experimental Workflows

Visualizing the analytical process is key to understanding the methodological approach and decision-making criteria.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collection Sample Collection (e.g., Water, Serum) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Collection->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Chromatographic Separation (C18 Column) Concentration->LC ESI Ionization (Electrospray - ESI) LC->ESI MS1 Mass Analysis (Precursor Ion Scan) ESI->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 Tandem MS Analysis (Product Ion Scan) CID->MS2 Quant Quantification (Peak Area Integration) MS2->Quant Confirm Confirmation (Ion Ratio Analysis) Quant->Confirm

Caption: Workflow for the analysis of this compound using LC-MS/MS.

Method_Selection_Tree start Start: Define Analytical Goal q_spec High Specificity & Selectivity Required? start->q_spec q_sens Trace Level Quantification (ng/L)? q_spec->q_sens Yes q_matrix Complex Sample Matrix? q_spec->q_matrix No res_lcms Recommended: LC-MS/MS q_sens->res_lcms Yes res_hplc Recommended: HPLC-UV/DAD q_sens->res_hplc No q_matrix->res_hplc No res_spectro Use for Screening Only: Spectrophotometry q_matrix->res_spectro Yes (Limited Utility)

Caption: Decision tree for selecting an appropriate analytical method.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound. These are generalized from methods used for structurally similar compounds and should be optimized and validated for specific applications.

Protocol 1: LC-MS/MS Method for Trace Quantification

This method is ideal for achieving high selectivity and sensitivity in complex matrices like environmental water or biological fluids.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions

    • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion ([M+H]⁺): m/z 201.07 (Based on molecular weight of 200.26 g/mol )[1].

    • Product Ions: At least two specific product ions should be selected for quantification and confirmation by performing a product ion scan on a standard solution. For example, hypothetical transitions could be m/z 201.07 -> 137.11 and 201.07 -> 122.08.

    • Collision Energy: Optimize for the specific instrument and transitions.

    • Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: HPLC-UV/DAD Method for Routine Quantification

This method is suitable for higher concentration samples or less complex matrices where the highest sensitivity is not required.

  • Sample Preparation

    • For relatively clean samples, a simple filtration step through a 0.45 µm syringe filter may be sufficient.

    • If matrix components interfere, use the SPE protocol described above, but reconstitute in a smaller volume (e.g., 0.5 mL) for higher concentration.

  • Chromatographic Conditions

    • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Phosphate Buffer (20 mM, pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at a wavelength determined by scanning a standard solution (likely in the 230-270 nm range).

  • Method Validation

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 10 mg/L) and verify a correlation coefficient (R²) > 0.99.[7]

    • Accuracy and Precision: Perform spike-recovery experiments at low, medium, and high concentrations to ensure recovery is within an acceptable range (e.g., 80-120%) and the relative standard deviation (%RSD) is low (<15%).

References

Navigating the Environmental Journey of N-Phenylsulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Göttingen, Germany – November 1, 2025 – A comprehensive comparative guide detailing the environmental fate of N-phenylsulfonamide derivatives has been published today, offering researchers, scientists, and drug development professionals a critical resource for understanding the environmental impact of this broad class of chemicals. The guide provides a detailed analysis of the biodegradation, photodegradation, and sorption characteristics of various N-phenylsulfonamide derivatives, supported by experimental data and standardized protocols.

N-phenylsulfonamides are a versatile class of compounds utilized in pharmaceuticals, herbicides, and industrial applications. Their widespread use necessitates a thorough understanding of their persistence, mobility, and transformation in the environment. This guide addresses this need by compiling and comparing available data on their environmental behavior.

Key Environmental Fate Parameters: A Comparative Overview

The environmental persistence and mobility of N-phenylsulfonamide derivatives are governed by three primary processes: sorption to soil and sediment, biodegradation by microorganisms, and photodegradation by sunlight. The following tables summarize key quantitative data for representative compounds from different subclasses.

Soil Sorption Coefficients

Sorption to soil organic matter and clay minerals is a critical factor influencing the mobility and bioavailability of N-phenylsulfonamide derivatives. The distribution coefficient (Kd) and the Freundlich adsorption coefficient (Kf) are key indicators of this process.

Compound ClassDerivativeSoil TypeKd (L/kg)Kf ((mg/kg)/(mg/L)1/n)Reference
Sulfonamide Antibiotics SulfamethazineLoamy Sand0.23 - 3.910.82 - 4.15[1]
SulfadiazineSilt Loam0.5 - 2.51.0 - 3.0[1]
SulfamethoxazoleVarious0.1 - 2.00.5 - 6.5[1]
Sulfonylurea Herbicides ChlorsulfuronSilt Loam0.1 - 1.5--
Metsulfuron-methylClay Loam0.2 - 2.0--
Fungicides Not available----
Industrial Chemicals N-Butylbenzenesulfonamide----

Note: Data for fungicides and industrial chemicals are limited in publicly available literature, highlighting a need for further research in these areas.

Biodegradation Half-Lives

Biodegradation is a key process for the removal of N-phenylsulfonamide derivatives from the environment. The half-life (t1/2) indicates the time required for 50% of the compound to be degraded.

Compound ClassDerivativeSystemHalf-life (t1/2, days)Reference
Sulfonamide Antibiotics SulfamethazineSoil10 - 40-
SulfadiazineWater/Sediment15 - 60-
Sulfonylurea Herbicides RimsulfuronSoil9 - 25-
NicosulfuronSoil20 - 40-
Fungicides Tebuconazole (azole)Soil> 100[2]
Industrial Chemicals Not available---

Note: Biodegradation rates are highly dependent on environmental conditions such as temperature, pH, and microbial community composition.

Photodegradation Rates

Photodegradation can be a significant transformation pathway for N-phenylsulfonamide derivatives in sunlit surface waters. The quantum yield (Φ) and half-life (t1/2) are important parameters for assessing this process.

Compound ClassDerivativeQuantum Yield (Φ)Half-life (t1/2, hours)Reference
Sulfonamide Antibiotics Sulfamethoxazole0.003 - 0.310 - 100-
Sulfadiazine0.01 - 0.15 - 50-
Sulfonylurea Herbicides Chlorsulfuron-100 - 1000-
Fungicides Fluconazole (azole)-336 - 8760[3]
Industrial Chemicals Not available---

Note: Photodegradation rates are influenced by water chemistry, including the presence of dissolved organic matter and nitrate.

Experimental Protocols

To ensure comparability and reproducibility of environmental fate studies, standardized methodologies are crucial. The following section outlines key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption: OECD 106

The batch equilibrium method is commonly used to determine the soil sorption coefficient.

  • Preparation of Soil and Test Substance: A well-characterized soil is air-dried and sieved. A stock solution of the N-phenylsulfonamide derivative is prepared in a suitable solvent.

  • Equilibration: A known mass of soil is mixed with a solution of the test substance of known concentration in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

  • Analysis: The concentration of the test substance remaining in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Kf values are then determined by fitting the data to the respective isotherm models.

Aerobic Soil Biodegradation: OECD 307

This guideline outlines a method for assessing the aerobic biodegradation of organic chemicals in soil.

  • Test System: Fresh soil with a known microbial activity is placed in biometer flasks.

  • Application of Test Substance: The N-phenylsulfonamide derivative, often 14C-labeled, is applied to the soil surface.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content.

  • Measurement of CO2 Evolution: The evolved 14CO2, a product of mineralization, is trapped in an alkaline solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting at regular intervals.

  • Data Analysis: The cumulative amount of 14CO2 evolved is expressed as a percentage of the initially applied radiolabeled carbon. The degradation half-life is calculated from the degradation curve.

Photodegradation in Water: OECD 316

This guideline describes a method for determining the direct photodegradation of chemicals in water.

  • Preparation of Test Solution: A solution of the N-phenylsulfonamide derivative is prepared in sterile, purified water.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and the formation of transformation products are monitored by HPLC or other suitable analytical techniques.

  • Calculation of Quantum Yield: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical reaction.

Environmental Transformation Pathways

The degradation of N-phenylsulfonamide derivatives often leads to the formation of various transformation products, which may have their own environmental fate and toxicological profiles.

Environmental_Fate_Sulfonamides Parent N-Phenylsulfonamide Derivative Biodegradation Biodegradation Parent->Biodegradation Photodegradation Photodegradation Parent->Photodegradation Sorption Sorption to Soil/Sediment Parent->Sorption TP1 Aniline Derivatives Biodegradation->TP1 TP2 Sulfanilic Acid Derivatives Biodegradation->TP2 TP3 SO2 Extrusion Products Photodegradation->TP3 TP4 Hydroxylated Products Photodegradation->TP4 Mineralization Mineralization (CO2, H2O) TP1->Mineralization TP2->Mineralization TP3->Mineralization TP4->Mineralization

Caption: Generalized environmental fate pathways of N-phenylsulfonamide derivatives.

Biodegradation Pathways

Microbial degradation of sulfonamides can proceed through various pathways, including:

  • Hydrolysis of the sulfonamide bond: This is a common initial step, leading to the formation of an aniline derivative and a sulfanilic acid derivative.

  • Hydroxylation of the aromatic rings: This increases the water solubility of the compound and facilitates further degradation.

  • N-dealkylation or N-deacylation: Removal of alkyl or acyl groups from the nitrogen atoms.

Biodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil Soil Sample Incubation Controlled Incubation (Temperature, Moisture) Soil->Incubation Compound N-Phenylsulfonamide Derivative Compound->Incubation Extraction Solvent Extraction Incubation->Extraction HPLC HPLC-MS/MS Analysis Extraction->HPLC Data Data Analysis (Half-life calculation) HPLC->Data

Caption: A typical workflow for a soil biodegradation study.

Photodegradation Pathways

The primary photochemical reactions for many N-phenylsulfonamide derivatives involve:

  • Cleavage of the S-N bond: This is a major degradation pathway for sulfonamides, leading to the formation of various photoproducts.

  • SO2 extrusion: The loss of sulfur dioxide from the sulfonyl group is another significant transformation pathway.

  • Photoisomerization: Rearrangement of the molecular structure upon absorption of light.

This comparative guide underscores the variability in the environmental fate of N-phenylsulfonamide derivatives and highlights the critical need for further research, particularly for less-studied compounds like fungicides and industrial chemicals. The provided data and protocols serve as a valuable foundation for future environmental risk assessments and the development of more environmentally benign alternatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative evaluation of the biological activity of N,N-Dimethyl-N'-phenylsulfamide and structurally related sulfamide and sulfonamide compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document synthesizes information on its known toxicological profile and draws comparisons with the well-documented activities of related molecules. This guide aims to provide a framework for researchers interested in the potential pharmacological profile of this compound class by presenting available data, outlining relevant experimental protocols, and visualizing potential mechanisms of action.

Introduction

This compound is primarily known as a metabolite of the fungicide dichlofluanid.[1][2] While its toxicological profile indicates it is harmful if swallowed (Acute Toxicity Category 4), there is a notable lack of comprehensive studies on its specific biological and pharmacological activities.[2] However, the broader class of sulfamides and sulfonamides has been extensively investigated, revealing a wide range of biological effects, including enzyme inhibition and cytotoxic activity against cancer cells. This guide explores the potential biological landscape of this compound by comparing it with related compounds for which quantitative data is available.

Comparative Biological Activity

This section presents a comparison of this compound with selected sulfonamide derivatives that have demonstrated significant biological activity. The selection is based on structural similarity and the availability of quantitative data.

Table 1: Comparison of Cytotoxic and Enzyme Inhibitory Activities

CompoundStructureBiological ActivityAssayCell Line / EnzymeIC₅₀ / KᵢCitation
This compound O=S(=O)(N(C)C)Nc1ccccc1Acute Oral ToxicityIn vivo-Category 4[2]
Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide)Clc1ccc(S(=O)(=O)NC(=O)c2cnccc2Br)cc1EGFR Tyrosine Kinase InhibitionIn vitroEGFR TK0.09 µM[3]
AntiproliferativeMTT AssayMCF-7 (Breast Cancer)0.07 µM[3]
Compound 8 (a phenylsulfonamide derivative)Not specifiedAcetylcholinesterase InhibitionIn vitroAChE31.5 ± 0.33 nM[4]
Butyrylcholinesterase InhibitionIn vitroBChE24.4 ± 0.29 nM[4]
Carbonic Anhydrase I InhibitionIn vitroCA I45.7 ± 0.46 nM[4]
Compound 2 (a phenylsulfonamide derivative)Not specifiedCarbonic Anhydrase II InhibitionIn vitroCA II33.5 ± 0.38 nM[4]
Compound 17 (a sulfonamide derivative)Not specifiedCytotoxicityIn vitroMDA-MB-231 (Breast Cancer)66.6 µM[5]

Disclaimer: The data presented for compounds other than this compound are from studies on different, albeit related, molecules. Direct comparison of potency should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of biological activities. Below are standard protocols for the key assays mentioned in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and related compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[6][8] The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the hydration of carbon dioxide.[9][10]

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., TRIS or HEPES), a solution of the CA enzyme, a solution of the substrate (e.g., p-nitrophenyl acetate), and solutions of the test inhibitors at various concentrations.[9]

  • Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with the test inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Activity Measurement: Monitor the enzymatic activity by measuring the increase in absorbance of the product (p-nitrophenol) over time using a spectrophotometer at a specific wavelength (e.g., 400 nm). For CO₂ hydration activity, a stopped-flow instrument can be used to measure the change in pH using an indicator like phenol red.[9]

  • Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Calculate the inhibition constants (Kᵢ) using appropriate kinetic models, such as the Cheng-Prusoff equation.[10]

Visualizations

The following diagrams illustrate a general workflow for evaluating biological activity and a representative signaling pathway potentially modulated by sulfonamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound & Related Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., CA, Kinases) characterization->enzyme_inhibition antimicrobial Antimicrobial Assays characterization->antimicrobial ic50_ki IC50 / Ki Determination cytotoxicity->ic50_ki enzyme_inhibition->ic50_ki antimicrobial->ic50_ki sar Structure-Activity Relationship (SAR) ic50_ki->sar pathway_analysis Signaling Pathway Analysis sar->pathway_analysis

Experimental workflow for biological activity evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Sulfonamide Sulfonamide Derivative (e.g., Compound 10) Sulfonamide->EGFR Inhibition

Hypothetical inhibition of the EGFR signaling pathway.

Discussion and Future Directions

Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.

  • Enzyme Inhibition Profiling: Testing its inhibitory activity against a broad range of enzymes, particularly those known to be targeted by sulfonamides, such as carbonic anhydrases, kinases, and cholinesterases.

  • Antimicrobial Testing: Assessing its efficacy against various bacterial and fungal strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for any observed biological activity.

By undertaking these studies, the scientific community can build a comprehensive profile of this compound's biological activity and determine its potential for future drug development.

Conclusion

While this compound remains a largely uncharacterized molecule from a pharmacological perspective, its structural relationship to a broad class of biologically active compounds suggests it is a candidate for further investigation. This guide provides a starting point for researchers by summarizing the limited available data, presenting relevant experimental protocols, and offering a comparative context with related, well-studied sulfonamides. The provided visualizations offer a framework for designing experimental workflows and understanding potential mechanisms of action. Further empirical data is required to fully elucidate the biological activity of this compound.

References

A comparative review of the synthesis routes for substituted N-phenylsulfamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Synthesis Routes for Substituted N-Phenylsulfamides

For Researchers, Scientists, and Drug Development Professionals

The N-phenylsulfamide moiety is a critical pharmacophore in a wide array of therapeutic agents. Its synthesis is a cornerstone of medicinal chemistry, and a variety of methods have been developed to construct this essential functional group. This guide provides a comparative overview of the most prevalent synthetic routes to substituted N-phenylsulfamides, offering a critical analysis of their advantages, disadvantages, and substrate scope. The information is intended to assist researchers in selecting the most appropriate methodology for their specific synthetic challenges.

Key Synthesis Routes at a Glance

The synthesis of N-phenylsulfamides can be broadly categorized into classical and modern transition-metal-catalyzed methods, alongside newer transition-metal-free and oxidative approaches. The choice of method often depends on factors such as the availability of starting materials, functional group tolerance, desired scale, and cost-effectiveness.

Classical Approach: Sulfonylation of Anilines

The most traditional and straightforward method for the synthesis of N-phenylsulfamides is the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base.[1][2] This method is widely used due to its simplicity and the ready availability of a vast array of anilines and sulfonyl chlorides.

General Reaction Scheme:

Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R

Advantages:

  • Simple and direct.

  • Utilizes readily available and often inexpensive starting materials.

  • Generally high yielding for a wide range of substrates.

Disadvantages:

  • The use of sulfonyl chlorides can be problematic due to their moisture sensitivity and potential for side reactions.

  • The reaction often requires a stoichiometric amount of base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can complicate purification.[1]

  • May not be suitable for substrates with acid-sensitive functional groups.

Modern Approaches: Transition-Metal Catalyzed N-Arylation

The advent of transition-metal catalysis has revolutionized the formation of C-N bonds, and the synthesis of N-phenylsulfamides has greatly benefited from these advancements. Copper- and palladium-catalyzed cross-coupling reactions are now cornerstone methodologies in this field.

Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a powerful and versatile method for the N-arylation of sulfamides using arylboronic acids as the arylating agent.[3][4] This reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, and can often be performed under mild conditions, even open to the air.[4][5]

General Reaction Scheme:

R-SO₂-NH₂ + Ar-B(OH)₂ --(Cu catalyst, Base)--> R-SO₂-NH-Ar

Advantages:

  • Excellent functional group tolerance.

  • Often proceeds under mild reaction conditions (room temperature to moderate heating).[4]

  • Can be performed in the presence of air and moisture, simplifying the experimental setup.[4][5]

  • Arylboronic acids are generally stable, commercially available, and have low toxicity.

Disadvantages:

  • Stoichiometric amounts of copper salts are sometimes required.

  • The reaction can be sensitive to the choice of ligand and base.

  • Reaction times can be long for less reactive substrates.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is another highly effective method for the N-arylation of sulfamides, employing a palladium catalyst with a suitable phosphine ligand.[6][7][8] This reaction typically utilizes aryl halides or triflates as the arylating partners.

General Reaction Scheme:

R-SO₂-NH₂ + Ar-X --(Pd catalyst, Ligand, Base)--> R-SO₂-NH-Ar (X = Br, I, OTf)

Advantages:

  • Broad substrate scope, including a wide variety of aryl and heteroaryl halides.[8]

  • High yields are often achieved.

  • The development of sophisticated ligands has allowed for the coupling of challenging substrates under milder conditions.

Disadvantages:

  • Palladium catalysts and phosphine ligands can be expensive.

  • The reaction is often sensitive to air and moisture, requiring inert atmosphere techniques.

  • Strong bases (e.g., NaOtBu, K₂CO₃) are typically required, which may not be compatible with all functional groups.[7]

Emerging Strategies in N-Phenylsulfamide Synthesis

Transition-Metal-Free N-Arylation

Recent research has focused on developing more sustainable and cost-effective methods for N-arylation, leading to the emergence of transition-metal-free protocols. One notable approach involves the use of diaryliodonium salts as the arylating agents.[9][10][11][12]

General Reaction Scheme:

R-SO₂-NH₂ + [Ar₂I]⁺X⁻ --(Base)--> R-SO₂-NH-Ar

Advantages:

  • Avoids the use of expensive and potentially toxic transition metals.

  • Reactions are often performed under mild conditions.

  • Diaryliodonium salts are stable and easy to handle.

Disadvantages:

  • The synthesis of diaryliodonium salts can require multiple steps.

  • One of the aryl groups on the iodonium salt is sacrificed, leading to lower atom economy.

  • The substrate scope may not be as broad as transition-metal-catalyzed methods.

Oxidative Coupling of Thiols and Amines

A novel and atom-economical approach to sulfonamides involves the direct oxidative coupling of thiols and amines.[13][14][15][16][17] This method forms the S-N bond and oxidizes the sulfur in a single operation, often through electrochemical methods.

General Reaction Scheme:

Ar-SH + R-NH₂ --([Oxidant])--> Ar-SO₂-NH-R

Advantages:

  • High atom economy, starting from readily available thiols and amines.[13][15]

  • Avoids the pre-functionalization of starting materials (e.g., conversion to sulfonyl chlorides or boronic acids).

  • Electrochemical methods offer a green and reagent-free oxidation approach.[13][14][15][17]

Disadvantages:

  • The development of these methods is still in its early stages.

  • Controlling the oxidation state of sulfur can be challenging.

  • The substrate scope and functional group tolerance are still being explored.

Comparative Summary of Synthesis Routes

Method Arylating Agent Catalyst/Reagent Typical Conditions Advantages Disadvantages
Classical Sulfonylation Sulfonyl ChlorideBase (e.g., Pyridine, Et₃N)0 °C to RTSimple, readily available starting materialsMoisture sensitive reagents, stoichiometric base
Chan-Lam Coupling Arylboronic AcidCopper Salt (e.g., Cu(OAc)₂)RT to 80 °C, often aerobicMild conditions, high functional group toleranceCan require stoichiometric copper, long reaction times
Buchwald-Hartwig Amination Aryl Halide/TriflatePalladium complex/Ligand80-120 °C, inert atmosphereBroad scope, high yieldsExpensive catalysts, requires inert conditions, strong base
Transition-Metal-Free Arylation Diaryliodonium SaltBaseRT to moderate heatingAvoids transition metals, mild conditionsLower atom economy, multi-step reagent synthesis
Oxidative Coupling ThiolOxidant (e.g., electrochemical)VariesHigh atom economy, readily available starting materialsEarly stage of development, oxidation control can be difficult

Experimental Protocols

General Procedure for Classical Sulfonylation

To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in a suitable solvent (e.g., CH₂Cl₂, THF) at 0 °C, the sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[2]

General Procedure for Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

A mixture of the sulfonamide (1.0 eq), arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1-1.0 eq), and a base such as triethylamine or pyridine (2.0 eq) in a solvent like CH₂Cl₂ or THF is stirred at room temperature to 60 °C for 12-48 hours, often in a flask open to the air. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-phenylsulfonamide.[5]

General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

In a glovebox or under an inert atmosphere, a flask is charged with the sulfonamide (1.0 eq), aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃, NaOtBu, 2.0 eq). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110 °C for 4-24 hours. After cooling to room temperature, the reaction is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and products for these key synthetic routes, the following diagrams illustrate the core transformations.

Synthesis_Pathways cluster_classical Classical Sulfonylation cluster_chan_lam Chan-Lam Coupling cluster_buchwald_hartwig Buchwald-Hartwig Amination Aniline Substituted Aniline Product Substituted N-Phenylsulfamide Aniline->Product Base SulfonylChloride Sulfonyl Chloride SulfonylChloride->Product Sulfonamide_CL Sulfonamide Sulfonamide_CL->Product Cu Catalyst, Base ArylboronicAcid Arylboronic Acid ArylboronicAcid->Product Sulfonamide_BH Sulfonamide Sulfonamide_BH->Product Pd Catalyst, Ligand, Base ArylHalide Aryl Halide/ Triflate ArylHalide->Product

Caption: Key retrosynthetic disconnections for major N-phenylsulfamide synthesis routes.

Catalytic_Cycles cluster_chan_lam_cycle Chan-Lam Catalytic Cycle cluster_buchwald_hartwig_cycle Buchwald-Hartwig Catalytic Cycle CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar + ArB(OH)₂ - B(OH)₃ CuIII_Ar_Nu Ar-Cu(III)-Nu CuII_Ar->CuIII_Ar_Nu + RSO₂NH⁻ + Oxidant CuI Cu(I) CuIII_Ar_Nu->CuI Reductive Elimination (Ar-Nu Product) CuI->CuII Oxidation Pd0 Pd(0)L₂ PdII_Ar_X Ar-Pd(II)-X(L) Pd0->PdII_Ar_X Oxidative Addition (+ Ar-X) PdII_Ar_Nu Ar-Pd(II)-Nu(L) PdII_Ar_X->PdII_Ar_Nu + RSO₂NH⁻ - X⁻ PdII_Ar_Nu->Pd0 Reductive Elimination (Ar-Nu Product)

Caption: Simplified catalytic cycles for Chan-Lam and Buchwald-Hartwig N-arylation reactions.

Conclusion

The synthesis of substituted N-phenylsulfamides is a well-developed field with a diverse toolbox of methodologies available to the modern chemist. The classical sulfonylation of anilines remains a robust and economical choice for many applications. However, for complex molecules requiring high functional group tolerance and milder conditions, the copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination are often the methods of choice. Emerging techniques such as transition-metal-free arylations and oxidative couplings offer promising avenues for more sustainable and atom-economical syntheses in the future. The selection of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the desired scale of the reaction, and considerations of cost and environmental impact.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-N'-phenylsulfamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-N'-phenylsulfamide (CAS No. 4710-17-2), ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

This compound is classified as harmful if swallowed[1]. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to avoid accidental ingestion, inhalation, or skin contact.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[1][2][3]
Molecular Weight 200.26 g/mol [1][2][3]
CAS Number 4710-17-2[1][2][3]
GHS Classification Acute toxicity, Oral (Category 4), H302: Harmful if swallowed[1]

III. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4].

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4].

  • Body Protection: Wear fire/flame resistant and impervious clothing[4].

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to minimize exposure and environmental contamination.

Step 1: Collection and Storage of Waste

  • Carefully collect waste this compound, including any contaminated materials such as absorbent pads or disposable labware.

  • Place the waste in a suitable, clearly labeled, and tightly closed container.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 2: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[4].

  • Cleanup:

    • Avoid dust formation[4].

    • For solid spills, carefully sweep or scoop the material into a suitable disposal container.

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Step 3: Final Disposal

  • Dispose of the waste this compound and any contaminated materials through a licensed professional waste disposal service.

  • Do not dispose of this chemical down the drain or in regular trash[4].

  • Follow all local, regional, and national regulations for hazardous waste disposal.

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation A->C G Spill Occurs A->G D Collect Waste in Labeled, Sealed Container C->D E Store in Designated Waste Area D->E F Dispose via Licensed Waste Disposal Service E->F H Follow Spill Management Protocol G->H H->D

Caption: Workflow for Handling and Disposal of this compound.

cluster_spill Spill Management Protocol Spill Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Contain Contain Spill (Prevent spread to drains) Evacuate->Contain Cleanup Clean Up Spill (Avoid dust, use inert absorbent) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Collect Collect Contaminated Materials for Disposal Cleanup->Collect Decontaminate->Collect

References

Essential Safety and Operational Guidance for Handling N,N-Dimethyl-N'-phenylsulfamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N,N-Dimethyl-N'-phenylsulfamide was located. The following guidance is based on the known hazards of structurally similar compounds, including N,N-Dimethyl-p-phenylenediamine sulphate and N,N-Dimethylsulfamide. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling.

Immediate Safety Information

This compound is classified as harmful if swallowed.[1] Based on data from analogous compounds, it should also be considered potentially toxic if it comes into contact with skin or is inhaled. It may cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3]
Body Protection Laboratory Coat or Chemical-Resistant ApronTo protect against skin contact.
Respiratory N95 Respirator or HigherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a calibrated analytical balance is available within a certified chemical fume hood.

    • Prepare all necessary glassware and equipment.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.[4]

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.

    • Use appropriate tools (e.g., spatulas) to handle the material, minimizing the generation of dust.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Experimental Use :

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid contact with skin and eyes.[2]

    • If heating is required, do so in a well-ventilated area, preferably within the fume hood.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Decontaminate all work surfaces.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste :

    • Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[2]

  • Final Disposal :

    • All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2]

Visual Aids

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Gather PPE and Equipment Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Weigh Weigh Compound Vent->Weigh Dissolve Dissolve/Use in Experiment Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Segregate and Label Waste Decon->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Figure 1: Experimental Workflow for this compound

Logical_Relationships cluster_hazards Potential Hazards cluster_controls Control Measures cluster_emergency Emergency Response Inhalation Inhalation FumeHood Fume Hood Inhalation->FumeHood Ingestion Ingestion SOP Standard Operating Procedures Ingestion->SOP SkinContact Skin Contact PPE Appropriate PPE SkinContact->PPE FirstAid First Aid FumeHood->FirstAid PPE->FirstAid SpillKit Spill Kit SOP->SpillKit Disposal Waste Disposal SOP->Disposal

Figure 2: Hazard and Control Logic

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.